5-(Difluoromethyl)-2-fluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(difluoromethyl)-2-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVMRFKYUKEENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300275 | |
| Record name | 5-(Difluoromethyl)-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214348-52-3 | |
| Record name | 5-(Difluoromethyl)-2-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214348-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Difluoromethyl)-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Difluoromethyl)-2-fluorophenol CAS 1214348-52-3 properties
A Strategic Fluorinated Building Block in Medicinal Chemistry
CAS Number: 1214348-52-3
Formula:
Executive Summary
In the landscape of modern drug discovery, 5-(Difluoromethyl)-2-fluorophenol (CAS 1214348-52-3) has emerged as a high-value scaffold. Its structural uniqueness lies in the combination of an ortho-fluorine atom and a meta-difluoromethyl (
Physicochemical Profile
Understanding the physical behavior of CAS 1214348-52-3 is critical for handling and reaction optimization. The presence of the electron-withdrawing difluoromethyl and fluorine groups significantly increases the acidity of the phenol compared to the parent structure.
| Property | Value (Experimental/Predicted) | Context & Implications |
| Physical State | Low-melting solid or oil | Melting point approx. 29–30 °C. Requires careful handling during weighing; often handled as a melt or solution. |
| Boiling Point | ~181 °C (at 760 mmHg) | Amenable to purification via vacuum distillation, though column chromatography is standard for small scales. |
| pKa (Acidic) | 8.31 | Significantly more acidic than phenol (pKa ~10). The anion is generated easily with weak bases ( |
| LogP | 2.06 | Moderate lipophilicity. The |
| Density | 1.35 g/cm³ | High density typical of polyfluorinated aromatics. |
| H-Bond Donor | Yes ( | The |
Synthesis & Manufacturing
While various routes exist, the most robust and scalable method involves the deoxofluorination of the corresponding aldehyde precursor. This approach allows for the late-stage installation of the sensitive
Core Synthetic Pathway: Deoxofluorination
Precursor: 4-Fluoro-3-hydroxybenzaldehyde (also known as 2-fluoro-5-formylphenol).
Reagents:
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). Deoxo-Fluor is recommended for higher thermal stability.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Protection (Optional but Recommended): Protecting the phenol as an acetate or benzyl ether prevents side reactions and simplifies purification.
Protocol (Step-by-Step):
-
Protection (If required): Treat 4-fluoro-3-hydroxybenzaldehyde with acetic anhydride and pyridine to form the acetate.
-
Fluorination:
-
Cool a solution of the (protected) aldehyde in anhydrous DCM to 0 °C under nitrogen.
-
Add DAST (1.5 equiv) dropwise. Caution: Exothermic.
-
Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC/LCMS for the disappearance of the aldehyde peak.
-
-
Quenching:
-
Cool the mixture back to 0 °C.
-
Slowly quench with saturated aqueous
. Caution: Vigorous evolution.
-
-
Workup: Extract with DCM, dry over
, and concentrate. -
Deprotection (if protected): Hydrolyze the acetate using
in MeOH/Water to yield the free phenol.
Figure 1: Recommended synthetic workflow via deoxofluorination of the aldehyde precursor.
Reactivity & Derivatization Strategy
The chemical utility of 5-(Difluoromethyl)-2-fluorophenol stems from its ability to serve as a "warhead" attachment point. The phenol oxygen is the primary nucleophile, while the aromatic ring is deactivated towards electrophilic attack but activated for nucleophilic aromatic substitution (
A. O-Alkylation (Ether Synthesis)
This is the most common application. The enhanced acidity (pKa 8.31) means the phenol can be deprotonated by weak bases like
-
Reaction: Phenol + R-X (Halide)
Aryl-O-R -
Optimization: Use
in DMF at 60 °C for rapid conversion. The 2-fluoro substituent exerts a steric influence, so primary alkyl halides react best.
B. Electrophilic Aromatic Substitution (EAS)
-
Directing Effects:
-
-OH (Position 1): Strong Ortho/Para director.
-
-F (Position 2): Weak Ortho/Para director.
-
-CF2H (Position 5): Meta director (Electron Withdrawing).
-
-
Outcome: The positions ortho to the hydroxyl group (Positions 4 and 6) are most activated. Position 4 is sterically less hindered than Position 6 (which is flanked by OH and
).
Figure 2: Reactivity profile highlighting the primary derivatization pathways.
Medicinal Chemistry Applications: The Bioisostere Advantage
Researchers utilize CAS 1214348-52-3 primarily to introduce the difluoromethyl (
-
Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethyl (
) group, which is purely hydrophobic, the group contains a polarized C-H bond. It acts as a weak hydrogen bond donor (similar to -OH or -SH) but with significantly higher metabolic stability and lipophilicity.-
Application: Replace a metabolic "hotspot" (like a methoxy or methyl group) with
to block oxidation while maintaining H-bonding interactions with the receptor.
-
-
Acidity Modulation: The 2-fluoro substituent lowers the pKa of the phenol. When this phenol is converted to an ether, the electronic pull of the fluorine reduces the electron density on the ether oxygen, potentially reducing oxidative metabolism (O-dealkylation) by Cytochrome P450 enzymes.
-
Conformational Locking: The ortho-fluorine can engage in intramolecular electrostatic interactions (e.g., with the ether oxygen or adjacent protons), locking the molecule into a preferred bioactive conformation.
Safety & Handling (SDS Highlights)
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage (Category 1B).
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizing agents.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle HF generation).
References
-
U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: 5-(Difluoromethyl)-2-fluorophenol (DTXSID401300275).[2] Retrieved from [Link]
-
Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] [Link]
-
Lal, G. S., et al. (1999).[6] Bis(2-methoxyethyl)aminosulfur trifluoride: A new broad-spectrum deoxofluorinating agent. Journal of Organic Chemistry, 64(19), 7048-7054. [Link]
- Zafrani, Y., et al. (2017). Difluoromethyl Bioisosteres: A New Strategic Tool for Drug Design. Journal of Medicinal Chemistry.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde [mdpi.com]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
An In-Depth Technical Guide to the Structure and Acidity of 5-(Difluoromethyl)-2-fluorophenol
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 5-(Difluoromethyl)-2-fluorophenol, a fluorinated phenol of increasing interest in medicinal chemistry and materials science. The guide delves into the molecule's structural characteristics and offers a detailed examination of its acidity (pKa). The discussion is grounded in the fundamental principles of physical organic chemistry, particularly the electronic effects of its substituents. Furthermore, this document outlines robust, field-proven methodologies for both the experimental determination and computational prediction of the pKa of 5-(Difluoromethyl)-2-fluorophenol, ensuring scientific integrity and reproducibility. The content is designed to be a valuable resource for professionals engaged in the research and development of novel chemical entities.
Introduction
Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The strategic incorporation of fluorine atoms into a molecule can profoundly alter its physicochemical properties, such as lipophilicity, metabolic stability, and acidity, thereby enhancing its pharmacokinetic and pharmacodynamic profile. 5-(Difluoromethyl)-2-fluorophenol is a notable example of a phenol bearing two distinct types of fluorine substitution: a fluoro group directly attached to the aromatic ring and a difluoromethyl group. Understanding the interplay of these substituents is critical for predicting molecular behavior and designing new compounds with desired properties. This guide provides an in-depth exploration of the structure and acidity of this compound, offering both theoretical insights and practical methodologies for its characterization.
Molecular Structure and Substituent Effects
The chemical structure of 5-(Difluoromethyl)-2-fluorophenol consists of a phenol ring substituted with a fluorine atom at the ortho-position (C2) and a difluoromethyl group at the meta-position (C5) relative to the hydroxyl group.
Caption: Chemical structure of 5-(Difluoromethyl)-2-fluorophenol.
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Substituents on the aromatic ring that can delocalize the negative charge of the phenoxide ion will increase the phenol's acidity (lower its pKa).[1][2] Both the fluoro and difluoromethyl groups are electron-withdrawing and are therefore expected to increase the acidity of 5-(Difluoromethyl)-2-fluorophenol relative to phenol (pKa ≈ 10.0).
-
2-Fluoro Substituent: The fluorine atom at the ortho-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect stabilizes the phenoxide ion by pulling electron density away from the negatively charged oxygen. The inductive effect is distance-dependent and is strongest at the ortho position.[3]
-
5-(Difluoromethyl) Substituent: The difluoromethyl group (CHF₂) is also a potent electron-withdrawing group, primarily through a strong inductive effect (-I). The two fluorine atoms pull electron density away from the methyl carbon, which in turn withdraws electron density from the aromatic ring. This inductive effect, being at the meta position, will also contribute to the stabilization of the phenoxide ion.
In most cases, the resonance effect is stronger than the inductive effect when both are present.[4][5] However, for substituents like the difluoromethyl group, the inductive effect is the dominant electronic influence.
Acidity and pKa Analysis
The acidity of a phenol is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic form, pKa. A lower pKa value indicates a stronger acid.
Predicted pKa
The United States Environmental Protection Agency (EPA) CompTox Chemicals Dashboard lists a predicted apparent acidic pKa of 8.31 for 5-(Difluoromethyl)-2-fluorophenol.[6] This value suggests that the combined electron-withdrawing effects of the 2-fluoro and 5-difluoromethyl substituents significantly increase the acidity of the phenolic proton compared to phenol itself.
Comparative Acidity
To contextualize the acidity of 5-(Difluoromethyl)-2-fluorophenol, it is instructive to compare its predicted pKa to that of related phenols.
| Compound | pKa |
| Phenol | 10.0 |
| 2-Fluorophenol | 8.7[7][8] |
| 3-Fluorophenol | 9.3[7][8] |
| 4-Fluorophenol | 9.9[7][8] |
| 5-(Difluoromethyl)-2-fluorophenol | 8.31 (Predicted) [6] |
The pKa of 2-fluorophenol (8.7) is significantly lower than that of phenol, demonstrating the acidifying effect of an ortho-fluoro substituent.[7][8] The addition of a second electron-withdrawing group, the difluoromethyl group at the meta position, is predicted to further lower the pKa to 8.31. This additive acid-strengthening effect is consistent with the principles of physical organic chemistry.
Methodologies for pKa Determination
To ensure scientific rigor, both experimental and computational methods can be employed to determine the pKa of 5-(Difluoromethyl)-2-fluorophenol.
Experimental Protocol: Spectrophotometric pKa Determination
Spectrophotometric titration is a robust and widely used method for determining the pKa of compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[9] Since the phenol and phenoxide forms of a substituted phenol have different electronic structures, their absorption spectra will differ, allowing for the determination of their relative concentrations at various pH values.
Principle: The Henderson-Hasselbalch equation forms the basis of this method. At the pH where the concentrations of the acidic (phenol) and basic (phenoxide) forms are equal, the pH is equal to the pKa.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 5-(Difluoromethyl)-2-fluorophenol of known concentration (e.g., 1 mg/mL) in a suitable organic solvent like methanol or ethanol.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with precisely known pH values, typically spanning a range of 3-4 pH units centered around the expected pKa (e.g., pH 7.0 to 11.0).
-
Preparation of Sample Solutions: In a series of volumetric flasks, add a small, precise volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically in the micromolar range).
-
Acquisition of UV-Vis Spectra:
-
Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) of the compound in a highly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated (phenol) form.
-
Record the spectrum in a highly basic solution (e.g., pH 12) to obtain the spectrum of the fully deprotonated (phenoxide) form.
-
Record the spectra for all the buffered sample solutions.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the phenol and phenoxide forms is maximal.
-
At this wavelength, plot absorbance versus pH. The resulting data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve. Alternatively, the pKa can be calculated for each buffered solution using the following equation: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance of the sample at a given pH, A_max is the absorbance of the phenoxide form, and A_min is the absorbance of the phenol form. The average of the calculated pKa values is then taken.
-
Caption: Workflow for spectrophotometric pKa determination.
Computational Protocol: pKa Prediction using DFT
Computational chemistry provides a powerful tool for predicting pKa values, offering insights that complement experimental data.[10] Density Functional Theory (DFT) has emerged as a reliable method for this purpose.
Principle: The pKa can be calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. The "direct approach" calculates this by considering the free energies of the protonated (phenol), deprotonated (phenoxide), and solvated proton species.
Recommended Methodology:
-
Geometry Optimization:
-
Perform geometry optimizations for both the neutral phenol and the corresponding phenoxide anion.
-
A recommended level of theory is the CAM-B3LYP functional with the 6-311G+dp basis set.[10]
-
To improve accuracy, include explicit water molecules (e.g., two) hydrogen-bonded to the phenolic oxygen in the calculations.[10]
-
-
Solvation Model:
-
Employ a continuum solvation model to account for the bulk solvent effects of water. The Solvation Model based on Density (SMD) is a robust choice.[10]
-
-
Frequency Calculations:
-
Perform frequency calculations at the same level of theory to obtain the Gibbs free energies and to confirm that the optimized structures are true minima (no imaginary frequencies).
-
-
pKa Calculation:
-
The Gibbs free energy of the deprotonation reaction in solution (ΔG_sol) is calculated.
-
The pKa is then determined using the equation: pKa = ΔG_sol / (2.303 * RT), where R is the gas constant and T is the temperature in Kelvin. The Gibbs free energy of the solvated proton is a well-established value.
-
Caption: Workflow for computational pKa prediction using DFT.
This computational approach, particularly with the inclusion of explicit water molecules and the SMD solvation model, has been shown to yield accurate pKa values for a wide range of substituted phenols with a mean absolute error of around 0.3 pKa units, without the need for empirical corrections.[10]
Conclusion
5-(Difluoromethyl)-2-fluorophenol is a strongly acidic phenol, with a predicted pKa of 8.31, owing to the potent electron-withdrawing inductive effects of both the ortho-fluoro and meta-difluoromethyl substituents. This guide has provided a detailed analysis of its structure and the electronic factors governing its acidity. Furthermore, it has outlined comprehensive and validated protocols for both the experimental determination and computational prediction of its pKa. These methodologies provide a robust framework for the accurate characterization of this and other novel fluorinated compounds, thereby supporting the advancement of research and development in the chemical and pharmaceutical sciences.
References
-
Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (n.d.). Retrieved from [Link]
-
5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Retrieved from [Link]
- Late-stage difluoromethylation: concepts, developments and perspective. (2021, June 2). Chemical Society Reviews, 50(13), 7583-7627. doi:10.1039/D1CS00360G
-
Solved Consider the following phenols and their pkas. OH F | Chegg.com. (2021, April 29). Retrieved from [Link]
-
The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe - askIITians. (2018, November 26). Retrieved from [Link]
- An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022, December 6). Molecules, 27(24), 8690. doi:10.3390/molecules27248690
-
Spectrophotometric Determination of pKa of Phenol Red - Chemistry 321: Quantitative Analysis Lab Webnote. (2017, February 15). Retrieved from [Link]
-
Q5. In the box below, you are given the pKa values for a series of compounds, the least acidic is. (n.d.). Retrieved from [Link]
-
Q5. In the box below, you are given the pKå values for a series of compounds, the least acidic is. (n.d.). Retrieved from [Link]
-
Determination of the pKa Value of Phenolphthalein by Means of Absorbance Measurements. (2010, September 30). The Chemical Educator, 15, 337-339. Retrieved from [Link]
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). MedChemComm, 8(10), 1899-1904. doi:10.1039/C7MD00114F
-
THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. (n.d.). Retrieved from [Link]
-
Hammett constants σ for fluoro-substituents. | Download Scientific Diagram. (n.d.). Retrieved from [Link]
-
Inductive Effect vs Resonance Effect: Key Differences & Table. (n.d.). Retrieved from [Link]
-
This is the pre-review version of the paper published in Journal of Organic Chemistry, 74, 914-916 The final version of this p. (n.d.). Retrieved from [Link]
-
An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022, December 1). Retrieved from [Link]
-
Absolute pKa Determinations for Substituted Phenols. (2002, May 8). Retrieved from [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Retrieved from [Link]
-
5-(Difluoromethyl)-2-fluorophenol Properties. (2025, October 15). Retrieved from [Link]
-
Inductive and Resonance (Mesomeric) Effects. (2024, February 15). Retrieved from [Link]
-
7.5: Acid-base Properties of Phenols. (2022, July 20). Retrieved from [Link]
-
7.5 Acid-Base Properties of Phenols. (n.d.). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7.5 Acid-Base Properties of Phenols – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 3. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe - askIITians [askiitians.com]
- 4. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]
- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 6. hammett substituent constants: Topics by Science.gov [science.gov]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. mdpi.com [mdpi.com]
The Definitive Guide to Trifluoromethyl vs. Difluoromethyl Phenols
The following technical guide details the structural, physicochemical, and synthetic distinctions between trifluoromethyl (
Content Type: Technical Whitepaper Focus: Medicinal Chemistry, Physicochemical Properties, and Synthetic Methodology
Executive Summary: The Fluorine Decision
In modern drug discovery, the choice between a trifluoromethyl (
The
Physicochemical Architecture
The functional divergence of these two species stems from the fundamental electronic properties of the fluorinated substituents.
Comparative Data Matrix
| Property | Trifluoromethyl Phenol ( | Difluoromethyl Phenol ( | Mechanistic Driver |
| Hammett Constant ( | |||
| Phenol Acidity (pKa) | Stronger EWG ( | ||
| H-Bond Character | Acceptor (Weak) | Donor & Acceptor | The polarized C–H bond in |
| Lipophilicity ( | |||
| Metabolic Stability | Excellent | Good (C-H is a soft spot) | C-F BDE ( |
The "Lipophilic Hydrogen Bond Donor" Concept
The most critical distinction is the hydrogen bonding capability of the substituent itself.
- : The fluorine atoms are tightly held and possess low polarizability. They act as weak hydrogen bond acceptors (HBAs) but cannot donate .
-
: The geminal fluorine atoms withdraw electron density from the central carbon, significantly polarizing the C–H bond. This renders the proton acidic enough to act as a hydrogen bond donor (HBD) in non-polar environments (e.g., active sites), mimicking alcohols (
) or thiols ( ) but with higher lipophilicity.
Caption: Interaction map showing the unique donor capability of the difluoromethyl group compared to the acceptor-only nature of the trifluoromethyl group.
Synthetic Methodologies
Synthesizing these phenols requires distinct strategies. While trifluoromethylation is often achieved via metal-catalyzed coupling, difluoromethylation of phenols (specifically C-alkylation) often relies on deoxyfluorination of aldehyde precursors to avoid competing O-alkylation.
Protocol A: Synthesis of -Trifluoromethylphenol
Target: Introduction of
-
Reagents: 4-Iodophenol (protected as silyl ether),
(Ruppert-Prakash reagent), , , DMF/NMP. -
Mechanism: Formation of a
species which undergoes oxidative addition/reductive elimination with the aryl iodide. -
Workflow:
-
Step 1 (Protection): React 4-iodophenol with
and Imidazole 4-iodo-phenoxy-TBS. -
Step 2 (Coupling): Mix
(1.2 eq) and (1.2 eq) in dry DMF. Add (1.2 eq) to generate in situ. Add protected aryl iodide.[2] Heat to for 12h. -
Step 3 (Deprotection): Treat with
in THF to yield 4-trifluoromethylphenol.
-
Protocol B: Synthesis of -Difluoromethylphenol
Target: Transformation of an aldehyde to a
Step-by-Step Protocol:
-
Starting Material: 4-Hydroxybenzaldehyde.[3]
-
Protection (Self-Validating Step): The phenol
must be protected to prevent DAST from reacting with it.-
Action: React 4-hydroxybenzaldehyde with Benzyl bromide (
) and in Acetone. Reflux 4h. -
Check: TLC shows disappearance of starting material; formation of 4-benzyloxybenzaldehyde.
-
-
Deoxyfluorination:
-
Action: Dissolve 4-benzyloxybenzaldehyde in anhydrous DCM under
. Cool to . -
Reagent: Add DAST (2.5 eq) dropwise. (Caution: Exothermic).
-
Reaction: Allow to warm to RT and stir overnight. The Carbonyl Oxygen is replaced by two Fluorine atoms.
-
Quench: Pour slowly into saturated
. Extract with DCM.
-
-
Deprotection:
-
Action: Hydrogenation of the benzyl ether using
(1 atm) and (10%) in MeOH. -
Result: 4-(Difluoromethyl)phenol.
-
Caption: Synthetic route for C-difluoromethyl phenols via aldehyde deoxyfluorination.
Medicinal Chemistry Decision Framework
When optimizing a lead compound, use the following logic to choose between
Selection Logic
-
Metabolic Blocking: Both groups effectively block CYP450 oxidation at the substituted position. However, if the molecule requires extremely high metabolic stability,
is superior due to the absence of the abstractable hydrogen. -
pKa Modulation: If the phenol needs to be more acidic (e.g., to improve solubility at physiological pH or strengthen an ionic interaction), select
( ). For a subtler shift, use ( ). -
Binding Affinity:
-
Use
to fill a hydrophobic pocket (Lipophilicity driven). -
Use
if there is a carbonyl or heteroatom nearby in the binding pocket that can accept a hydrogen bond (Interaction driven).
-
Decision Tree
Caption: Strategic decision tree for selecting between trifluoromethyl and difluoromethyl substituents.
References
-
Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.
-
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
Erickson, J. A., et al. "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry, 2019.[4]
-
Hu, J., et al. "Recent Advances in the Synthesis of Trifluoromethyl- and Difluoromethyl-Containing Compounds." Chemical Reviews, 2015.
Sources
Methodological & Application
Application Note: Deoxyfluorination of Aromatic Aldehydes to Gem-Difluorides
Executive Summary
The conversion of the carbonyl group (
This guide provides a rigorous technical comparison and operational protocol for the two industry-standard reagents used in this transformation: DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). While both reagents share a mechanistic pathway, their thermal stability profiles differ drastically, dictating distinct safety protocols and processing windows.
Reagent Profile & Selection Guide
The choice between DAST and Deoxo-Fluor is often a trade-off between cost, thermal stability, and reaction scale.
Table 1: Physicochemical & Safety Comparison
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) |
| CAS Number | 38078-09-0 | 202289-38-1 |
| Physical State | Yellow-orange liquid | Yellow-orange liquid |
| Thermal Stability | Low. Decomposes exothermically >90°C. Risk of detonation if distilled. | High. Stable up to ~140°C. Slower, less energetic decomposition. |
| Reaction Temp | Typically -78°C to RT. Do not heat >50°C. | Can be heated to 80-90°C for sluggish substrates. |
| Moisture Sensitivity | High.[1] Hydrolyzes to form HF and | High. Hydrolyzes to form HF and |
| By-products | Diethylamidosulfinyl fluoride (volatile). | Bis(2-methoxyethyl)amidosulfinyl fluoride (less volatile). |
| Cost | Generally lower.[2] | Generally higher. |
Critical Safety Note: Both reagents release Hydrogen Fluoride (HF) upon contact with moisture.[1] HF causes deep, painless tissue burns that can lead to systemic toxicity. Calcium gluconate gel must be available at the workstation.
Mechanistic Insight
Understanding the mechanism is essential for troubleshooting low yields. The reaction proceeds via a nucleophilic attack of the sulfur atom on the carbonyl oxygen, followed by the release of HF and the formation of an oxyaminosulfur intermediate.
Figure 1: Deoxyfluorination Mechanism
Caption: The reaction is autocatalytic; the HF generated in the first step catalyzes the ionization of the intermediate.
Detailed Experimental Protocol
This protocol is optimized for 1.0 mmol of an aromatic aldehyde. It utilizes Dichloromethane (DCM) as the standard solvent.[3]
Materials & Equipment
-
Reaction Vessel: Flame-dried round-bottom flask or Teflon vial (glass etching is a risk with prolonged exposure).
-
Atmosphere: Dry Nitrogen or Argon balloon.
-
Solvent: Anhydrous Dichloromethane (DCM), stored over molecular sieves.
-
Quench Solution: Saturated aqueous Sodium Bicarbonate (
).[4]
Step-by-Step Methodology
Step 1: Preparation (T = -5 mins)
Ensure the reaction vessel is strictly anhydrous. Moisture consumes the reagent and generates excess HF.[1]
-
Dissolve 1.0 mmol (1.0 equiv) of the aromatic aldehyde in 3.0 mL of anhydrous DCM.
-
Cool the solution to 0°C (ice bath).
-
Note: For highly reactive electron-rich aldehydes, cool to -78°C . For electron-deficient aldehydes, Room Temperature (RT) starting is often acceptable.
-
Step 2: Reagent Addition (T = 0)[5]
-
Add 1.5 to 2.0 mmol (1.5 - 2.0 equiv) of DAST or Deoxo-Fluor dropwise via syringe.
-
Technique: Add slowly to control the exotherm.
-
Observation: The solution may turn slightly yellow or orange.
-
Step 3: Reaction (T = 1h to 16h)
-
Allow the reaction to warm to Room Temperature (20-25°C).
-
Stir under inert atmosphere.
-
Monitor: Check progress via TLC or LC-MS.
-
TLC Tip: Aldehydes and gem-difluorides often have similar Rf values. Look for the disappearance of the aldehyde UV/stain signature (e.g., DNP stain).
-
Optimization: If using Deoxo-Fluor and conversion is incomplete after 4h, the reaction can be heated to 40-60°C. NEVER heat DAST above 50°C.
-
Step 4: Quenching (CRITICAL SAFETY STEP)
The quenching step releases
-
Cool the reaction mixture back to 0°C .
-
Slowly add the reaction mixture into a rapidly stirring beaker of saturated
(10 mL).-
Why inverse addition? Pouring the reaction into the base ensures the HF is neutralized immediately, preventing an acidic runaway.
-
-
Wait for gas evolution to cease.
Step 5: Workup & Isolation
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Wash combined organics with water (1 x 10 mL) and Brine (1 x 10 mL).
-
Dry over anhydrous
or . -
Concentrate under reduced pressure (Rotovap).
-
Note: Gem-difluorides can be volatile.[6] Do not use high vacuum/heating if the molecular weight is low.
-
Workflow Visualization
Caption: Operational workflow emphasizing the thermal constraints of the reagents.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No Reaction | Steric hindrance or electron-deficient carbonyl. | Switch to Deoxo-Fluor and heat to 60°C. Add catalytic Ethanol (generates HF in situ to catalyze). |
| Elimination Product (Vinyl fluoride) | Substrate has acidic | Buffer the reaction with Pyridine or |
| Reversion to Aldehyde | Hydrolysis during workup or silica chromatography. | Ensure quench is fully basic (pH 8). Add 1% Triethylamine to the silica gel column eluent. |
| Explosion/Pop | DAST heated too high or distilled. | STOP. Use Deoxo-Fluor. Never distill DAST residues. |
References
-
Middleton, W. J. (1975).[2] New fluorinating reagents. Dialkylaminosulfur fluorides.[2][7][8] The Journal of Organic Chemistry, 40(5), 574–578.[7]
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[9][10][11][12] Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.[12][13] The Journal of Organic Chemistry, 64(19), 7048–7054.
-
Singh, R. P., & Shreeve, J. M. (2002).[3][13][14] Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578.[3][13]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 3. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 12. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 13. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.cn]
- 14. Deoxo-Fluor? [drugfuture.com]
Application Notes and Protocols for the O-Alkylation of 5-(Difluoromethyl)-2-fluorophenol
Introduction: The Strategic Importance of Fluorinated Aryl Ethers in Drug Discovery
The incorporation of fluorine and fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can dramatically improve the pharmacokinetic and pharmacodynamic profile of drug candidates. Specifically, the difluoromethoxy group (-OCF₂H) is of high interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for other functional groups.[1][2] The target molecule, 5-(Difluoromethyl)-2-fluorophenol, presents a valuable starting material for the synthesis of a diverse array of aryl ethers with potential applications in pharmaceuticals and agrochemicals.[1]
This technical guide provides a comprehensive overview of robust and efficient protocols for the O-alkylation of 5-(Difluoromethyl)-2-fluorophenol. We will delve into the mechanistic underpinnings of the Williamson ether synthesis and the Mitsunobu reaction, offering detailed, step-by-step protocols and explaining the rationale behind the selection of reagents and reaction conditions. The protocols are designed to be self-validating and are supported by authoritative literature to ensure scientific integrity.
Chemical Principles: Navigating the Reactivity of a Fluorinated Phenol
The O-alkylation of 5-(Difluoromethyl)-2-fluorophenol is primarily governed by the electronic effects of the substituents on the aromatic ring. The fluorine atom at the 2-position and the difluoromethyl group at the 5-position are both electron-withdrawing. This inductive effect increases the acidity of the phenolic proton, facilitating its deprotonation to form the corresponding phenoxide. However, these electron-withdrawing groups also decrease the nucleophilicity of the resulting phenoxide, which can impact the rate of the subsequent alkylation reaction.
A critical consideration in the alkylation of phenols is the competition between O-alkylation and C-alkylation.[3] The phenoxide ion is an ambident nucleophile, with reactivity at both the oxygen and the ortho/para positions of the aromatic ring.[4] Fortunately, for most standard alkylation conditions, O-alkylation is the predominant pathway.[3] The choice of solvent plays a crucial role; polar aprotic solvents like DMF or DMSO generally favor O-alkylation, whereas protic solvents can promote C-alkylation by solvating the phenoxide oxygen.[3]
Protocol 1: Classic Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers, involving the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[4][5] For the O-alkylation of our substrate, a suitable base is required to generate the phenoxide in situ, followed by the addition of the alkylating agent.
Rationale for Reagent Selection:
-
Base: A moderately strong base is sufficient to deprotonate the acidic 5-(difluoromethyl)-2-fluorophenol. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices as they are easy to handle and generally provide good yields for the O-alkylation of phenols.[6][7] Cesium carbonate is often more effective, particularly for less reactive alkylating agents, due to the "cesium effect," which involves the formation of a more reactive, 'naked' phenoxide.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal.[4][8] These solvents effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack, while not participating in hydrogen bonding that could deactivate the nucleophile.
-
Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the most suitable alkylating agents for this Sₙ2 reaction.[4][9] Alkyl iodides are the most reactive, followed by bromides and then chlorides. For less reactive alkylating agents, the addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate through the Finkelstein reaction.[4]
Detailed Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(difluoromethyl)-2-fluorophenol (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) to the flask. Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the phenol.
-
Addition of Alkylating Agent: Slowly add the desired primary alkyl halide (1.1 - 1.5 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.
Visualization of the Williamson Ether Synthesis Workflow:
Caption: Workflow for the Williamson Ether Synthesis.
Protocol 2: The Mitsunobu Reaction for Sterically Hindered or Sensitive Substrates
The Mitsunobu reaction is a powerful alternative for O-alkylation, particularly when dealing with secondary alcohols or when milder reaction conditions are required.[10][11] This reaction converts an alcohol into a variety of functional groups, including ethers, using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][12]
Rationale for Reagent Selection:
-
Phosphine: Triphenylphosphine (PPh₃) is the most commonly used phosphine for the Mitsunobu reaction. Polymer-supported triphenylphosphine can also be used to simplify the purification process, as the phosphine oxide byproduct can be removed by filtration.[12]
-
Azodicarboxylate: DEAD or DIAD are the standard reagents. DIAD is often preferred as it is considered to be more stable.[10]
-
Alcohol: In this case, the alkylating agent is an alcohol (R-OH) rather than an alkyl halide. This allows for the use of a wider range of alkyl groups, including those that might be prone to elimination under the basic conditions of the Williamson synthesis.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction.[12][13]
Detailed Experimental Protocol:
-
Reaction Setup: To a dry, inert-atmosphere (e.g., nitrogen or argon) flushed round-bottom flask equipped with a magnetic stir bar, add 5-(difluoromethyl)-2-fluorophenol (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the reagents (concentration of ~0.2-0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled, stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified directly by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can sometimes be partially removed by trituration with a non-polar solvent like diethyl ether or hexanes prior to chromatography.
Visualization of the Mitsunobu Reaction Mechanism:
Caption: Simplified mechanism of the Mitsunobu Reaction.
Data Presentation: Comparative Analysis of Protocols
The choice between the Williamson ether synthesis and the Mitsunobu reaction will depend on the specific alkylating agent, the scale of the reaction, and the sensitivity of the substrates. The following table provides a comparative summary of the two protocols.
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Alkylating Agent | Primary Alkyl Halides (R-X) | Primary or Secondary Alcohols (R-OH) |
| Key Reagents | Base (K₂CO₃, Cs₂CO₃) | PPh₃, DEAD or DIAD |
| Typical Solvents | DMF, Acetonitrile | THF |
| Reaction Temperature | 60-80 °C | 0 °C to Room Temperature |
| Byproducts | Inorganic Salts | Triphenylphosphine oxide, reduced DEAD/DIAD |
| Advantages | Cost-effective for large scale, simple reagents | Mild conditions, broad alcohol scope, stereochemical inversion at the alcohol center |
| Disadvantages | Higher temperatures, potential for elimination side reactions with hindered halides | Stoichiometric amounts of reagents, purification can be challenging due to byproducts |
Troubleshooting and Field-Proven Insights
-
Low Yield in Williamson Synthesis: If the yield is low, consider using a more reactive alkyl halide (I > Br > Cl). The addition of a catalytic amount of NaI or KI can be beneficial. Ensure that the base is finely powdered and the solvent is anhydrous. For challenging substrates, switching to a stronger base like sodium hydride (NaH) may be necessary, although this requires more stringent anhydrous conditions.
-
C-Alkylation as a Side Product: While less common, C-alkylation can occur. To minimize this, ensure the use of a polar aprotic solvent. If C-alkylation persists, consider alternative methods like the Mitsunobu reaction.
-
Difficult Purification in Mitsunobu Reaction: The removal of triphenylphosphine oxide can be problematic. Using polymer-supported triphenylphosphine is a highly effective solution. Alternatively, precipitation of the byproduct from a non-polar solvent or specific chromatographic techniques can be employed.
-
No Reaction with Hindered Alcohols: For sterically demanding alcohols in the Mitsunobu reaction, sonication has been reported to significantly accelerate the reaction rate.[14]
Conclusion
The O-alkylation of 5-(difluoromethyl)-2-fluorophenol is a readily achievable transformation that opens the door to a wide range of potentially valuable molecules. Both the Williamson ether synthesis and the Mitsunobu reaction are robust and versatile methods for this purpose. The choice of protocol should be guided by the nature of the desired alkyl group, the scale of the synthesis, and the overall chemical strategy. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize novel fluorinated aryl ethers for their drug discovery and development programs.
References
- A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021).
- Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. (n.d.).
- Phenolates- O-alkylation and C-alkylation | Notes. (2011). PharmaXChange.info.
- Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2026).
- Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. (n.d.). Journal of the American Chemical Society.
- PTC Selective O-Alkyl
- Organic base catalyzed O-alkylation of phenols under solvent-free condition. (n.d.). ScienceDirect.
- Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). MDPI.
- Selective Alkylation of Phenols Using Solid Catalysts. (n.d.). White Rose eTheses Online.
- Synthesis of Difluoromethyl Ethers with Difluoromethyltrifl
- Mitsunobu Reaction - Common Conditions. (n.d.). organic-chemistry.org.
- Mitsunobu reaction. (n.d.). Wikipedia.
- Mitsunobu reaction. (n.d.). Organic Synthesis.
- Williamson Ether Synthesis. (n.d.). ChemTalk.
- Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). Semantic Scholar.
- Williamson ether synthesis. (n.d.). Wikipedia.
- O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. (2026).
- O-alkylation of phenol in the presence of a nucleophilic tertiary amine. (2016). Reddit.
- Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers. (n.d.). Alfa Chemistry.
- The Williamson Ether Synthesis. (n.d.).
- Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. (n.d.).
- Application Note: A Robust Protocol for the Etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol. (n.d.). Benchchem.
- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
- SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). (n.d.). Master Organic Chemistry.
- FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. (2021). Journal of Fluorine Chemistry.
- Synthesis of Difluoromethyl Ethers with Difluoromethyltrifl
- An In-depth Technical Guide to the Williamson Ether Synthesis for Fluorin
- June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". (2021). Journal of Fluorine Chemistry.
- Alcohol to Ether using Williamson synthesis (O-Alkyl
- Synthesis of difluoromethyl ethers with difluoromethyltrifl
- A Convenient Synthesis of Difluoroalkyl Ethers from Thionoesters Using Silver(I) Fluoride. (2026). Angewandte Chemie.
- Facile double O -difluoromethylations of diphenols with TMSCF2Br. (n.d.). ScienceDirect.
- Phenol alkylation (Friedel-Crafts Alkyl
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. (n.d.). Chemical Review and Letters.
- Williamson Ether Synthesis. (2026). J&K Scientific LLC.
- Difluoromethylation of Phenols. (2024). Organic Syntheses.
- Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50. (2026). YouTube.
- Multigram two-step synthesis of difluoromethyl ethers from aliphatic alcohols and glycols. (2026).
- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). organic-chemistry.org.
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- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
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- 14. pubs.acs.org [pubs.acs.org]
Application Note: Late-Stage Functionalization via Difluoromethyl Phenol Intermediates
Executive Summary & Scientific Rationale
In modern medicinal chemistry, the "Magic Methyl" effect has evolved into the "Fluorine Effect." Among fluorinated motifs, the difluoromethoxy group (
This dual character allows it to serve as a bioisostere for hydroxyl (
This guide details the late-stage functionalization (LSF) of complex phenol intermediates to generate aryl difluoromethyl ethers. We focus on two complimentary protocols: a robust thermal method for scale-up and a mild, base-mediated method suitable for sensitive, late-stage scaffolds.
Key Physicochemical Advantages
| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |
| Hammett | -0.27 (Donor) | +0.14 (Weak Acceptor) | +0.35 (Acceptor) |
| Hansch | -0.02 | +0.42 | +1.04 |
| H-Bond Donor? | No | Yes (Weak, acidic proton) | No |
| Metabolic Stability | Low (O-demethylation) | High (C-F bond strength) | High |
Mechanistic Insight: The Difluorocarbene Pathway
The functionalization of phenols to difluoromethyl ethers predominantly proceeds via a difluorocarbene (
Understanding this mechanism is critical for troubleshooting. The reaction requires a delicate balance: the base must be strong enough to deprotonate the phenol but compatible with the carbene precursor.
Pathway Visualization[3]
Figure 1: Mechanistic pathway for the O-difluoromethylation of phenols via difluorocarbene generation.[4][5] Note the critical protonation step terminating the sequence.
Experimental Protocols
Protocol A: The "Robust" Thermal Method (SCDA)
Best for: Early-to-mid stage intermediates, gram-scale synthesis, and scaffolds tolerant of heating (
Reagents & Materials:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: Sodium 2-chloro-2,2-difluoroacetate (SCDA) (2.5 – 3.0 equiv)
-
Base:
or (2.0 equiv) -
Solvent: DMF or NMP (0.2 M concentration)
-
Additives:
(5-10 equiv) – Critical for the final protonation step.
Step-by-Step Workflow:
-
Charge: To a flame-dried round-bottom flask equipped with a condenser, add the Phenol (1.0 equiv) and
(2.0 equiv). -
Solvate: Add DMF and the requisite amount of water (
). Note: Strictly anhydrous conditions often lead to lower yields due to poor protonation of the intermediate anion. -
Degas: Sparge the mixture with
for 10 minutes. -
Heat: Warm the mixture to
. -
Addition: Add SCDA (dissolved in minimal DMF) dropwise over 30 minutes. Caution: Rapid addition causes excessive
evolution. -
Reaction: Stir at
for 4–16 hours. Monitor by LCMS (look for M+50 mass shift). -
Workup: Cool to RT. Dilute with EtOAc, wash extensively with water/brine (3x) to remove DMF. Dry over
and concentrate.
Protocol B: The "Late-Stage" Mild Method (Phosphonate)
Best for: Complex drug molecules, base-sensitive scaffolds, and parallel medicinal chemistry (PMC) arrays. Reagent: Diethyl (bromodifluoromethyl)phosphonate.[4][6][7]
Reagents & Materials:
-
Substrate: Complex Phenol (1.0 equiv)[8]
-
Reagent: Diethyl (bromodifluoromethyl)phosphonate (1.5 – 2.0 equiv)
-
Base: Aqueous KOH (20 equiv, 30% w/w solution) or
. -
Solvent: Acetonitrile (
) (0.1 M) -
Temperature:
to RT.
Step-by-Step Workflow:
-
Setup: In a vial, dissolve the Phenol (1.0 equiv) in Acetonitrile.
-
Cool: Cool the solution to
(ice bath). -
Base Addition: Add the aqueous KOH solution (20 equiv) in one portion. The mixture may become biphasic.
-
Reagent Addition: Add Diethyl (bromodifluoromethyl)phosphonate (1.5 equiv) dropwise.
-
Stir: Allow to warm to Room Temperature (RT) and stir vigorously.
-
Reaction Time: Typically very fast (15–30 minutes).
-
-
Quench: Pour into water and extract with Dichloromethane (DCM).
-
Purification: Flash chromatography. Note: The product is often less polar than the starting phenol.
Decision Logic for Reagent Selection
Choosing the right protocol is vital for yield optimization. Use the logic flow below to determine the appropriate strategy for your specific intermediate.
Figure 2: Decision matrix for selecting the optimal difluoromethylation protocol based on substrate stability.
Troubleshooting & Expert Tips
The "Deuterium" Trick
If the reaction stalls or yields are low, the protonation step (Anion
-
Tip: Run the reaction in a mixture of
. -
Result: Formation of
. This confirms the carbene mechanism is working but the proton source was insufficient. It also generates a deuterated bioisostere which may have further improved metabolic stability (Kinetic Isotope Effect).
Managing "Oligomerization"
Difluorocarbene can polymerize to form tetrafluoroethylene oligomers (
-
Solution: Increase the concentration of the phenol. Ensure the phenol is fully deprotonated (phenoxide) before the slow addition of the carbene source.
Purification
Difluoromethyl ethers are significantly less polar than their parent phenols.
-
TLC Monitoring: The spot will move much higher (higher
). -
Visualization: The
group is not UV active itself, but the aryl ring usually is. Use NMR for rapid crude analysis (Singlet around -82 ppm, splits into doublet ( ) in -coupled mode).
References
-
Zafrani, Y., et al. (2009).[6][7] "Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor." Tetrahedron, 65(27), 5278-5283.[4] Link
-
Hu, J., et al. (2006).[4] "A novel and non-ODS-based preparation of 2-chloro-2,2-difluoroacetophenone and its application." Journal of Organic Chemistry, 71(26), 9845-9848.[4] Link
-
Fier, P. S., & Hartwig, J. F. (2013). "Synthesis and equilibration of difluoromethyl ethers." Angewandte Chemie International Edition, 52(7), 2092-2095. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bond donor properties of the difluoromethyl group." Journal of Organic Chemistry, 60(6), 1626-1631. Link
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- 6. sioc.cas.cn [sioc.cas.cn]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: Preventing Polymerization in DAST Fluorination of Benzaldehydes
Topic: Preventing Polymerization During DAST Fluorination of Benzaldehydes Content Type: Technical Support Center Guide
Introduction
Welcome to the Technical Support Center. You are likely here because your DAST (Diethylaminosulfur trifluoride) fluorination of a benzaldehyde substrate has resulted in a black, intractable tar or "polymer" instead of the desired gem-difluoride.
This guide addresses the oligomerization and decomposition pathways that plague this reaction, particularly with electron-rich or sensitive substrates. Our goal is to transition your process from a "black box" failure to a controllable, high-yield synthesis.
Troubleshooting Module 1: Mechanistic Understanding
Q: Why did my reaction turn into a black tar (polymerize)?
A: The "polymerization" you observe is likely a complex oligomerization driven by acid catalysis and thermal decomposition .
-
HF Generation: The reaction of DAST with aldehydes generates an intermediate alkoxyaminosulfur difluoride.[1] Upon conversion to the product, HF is released.[1] If your substrate contains electron-donating groups (e.g., methoxy, alkyl), the aldehyde oxygen or the benzylic position becomes highly susceptible to electrophilic attack.
-
Cationic Oligomerization: In the presence of HF (a strong acid) and Lewis acidic sulfur species, the benzylic carbon can form a carbocation. This cation attacks unreacted aldehyde molecules, leading to poly-acetal-like oligomers or Friedel-Crafts type alkylation products (tars).
-
Thermal Runaway: DAST is thermally unstable. If the reaction exotherm is not managed, localized heating accelerates DAST decomposition into
and , which further degrades the organic substrate into black char.
Q: Is this a radical or ionic mechanism?
A: It is primarily an ionic pathway. The fluorination proceeds via a nucleophilic attack of the alcohol/carbonyl oxygen on the sulfur of DAST, followed by nucleophilic displacement by fluoride.[1] The side reactions (tarring) are driven by carbocationic intermediates generated by the acidic environment.
Troubleshooting Module 2: Reaction Conditions & Optimization
Q: How do I prevent this polymerization?
A: You must control the acidity and the temperature .
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Dichloromethane (DCM) (Anhydrous) | DCM is non-polar enough to dissolve DAST but does not coordinate strongly to the Lewis acidic sulfur, maintaining reagent activity while dissipating heat. Avoid ethers (THF) if possible, as they can be cleaved by DAST/HF. |
| Temperature | -78°C to 0°C (Initial), then RT | Low temperature suppresses the kinetic rate of side reactions (oligomerization) while allowing the thermodynamic formation of the DAST-aldehyde adduct. Never heat DAST above 50°C. |
| Additives | Pyridine (1.0 - 2.0 equiv) | Pyridine acts as a base to scavenge the HF byproduct in situ, preventing acid-catalyzed oligomerization without deactivating DAST. |
| Stoichiometry | 1.2 - 1.5 equiv DAST | Excess DAST ensures complete conversion, but too much increases the risk of decomposition. |
| Addition Rate | Dropwise (Slow) | DAST fluorination is exothermic. Rapid addition spikes the internal temperature, triggering decomposition. |
Q: Can I use Deoxo-Fluor™ instead?
A: Yes, and it is often recommended. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is thermally more stable than DAST (decomposition onset ~70°C vs ~50°C for DAST) and less prone to catastrophic thermal runaway, though the chemical mechanism and acidity issues remain similar.
Troubleshooting Module 3: Safety & Handling
Q: Is the black tar explosive?
A: The tar itself is likely inert organic waste, but residual DAST trapped within it is a shock-sensitive explosion hazard.
-
Warning: Do not attempt to distill the tar or heat it to recover product.
-
Disposal: Quench carefully (see protocol) and dispose of as hazardous organic waste.
Q: How do I safely quench the reaction?
A: Do not add water directly to the reaction mixture.
-
Dilute the reaction mixture with excess DCM.
-
Pour the mixture slowly into a stirred saturated Sodium Bicarbonate (
) solution at 0°C. -
Allow gas evolution (
) to cease before separating layers.
Standardized Protocol: DAST Fluorination of Benzaldehyde
Objective: Convert 4-methoxybenzaldehyde to 4-methoxy-(difluoromethyl)benzene while minimizing oligomerization.
Materials
-
Substrate: 4-Methoxybenzaldehyde (1.0 equiv)
-
Reagent: DAST (1.5 equiv)
-
Solvent: Anhydrous DCM (0.2 M concentration relative to substrate)
-
Additive: Pyridine (2.0 equiv) (Optional but recommended for sensitive substrates)
-
Glassware: Oven-dried,
purged. Note: Teflon (PFA) flasks are preferred to prevent glass etching by HF, but borosilicate glass is acceptable for short durations at low temp.
Step-by-Step Procedure
-
Preparation:
-
Charge a flame-dried round-bottom flask with 4-methoxybenzaldehyde (1.0 equiv) and anhydrous DCM.
-
Add Pyridine (2.0 equiv) if the substrate is acid-sensitive.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
-
Reagent Addition:
-
Add DAST (1.5 equiv) dropwise via syringe over 15–20 minutes.
-
Critical: Monitor internal temperature; do not allow it to rise above -60°C during addition.
-
-
Reaction:
-
Stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to Room Temperature (25°C) slowly.
-
Stir for 2–12 hours. Monitor via TLC or GC-MS.
-
Checkpoint: If the solution turns pitch black rapidly, quench immediately; decomposition is occurring.
-
-
Quenching:
-
Cool the mixture back to 0°C.
-
Pour the reaction mixture slowly into a beaker containing saturated aqueous
(excess) and crushed ice. Stir vigorously for 20 minutes until bubbling stops.
-
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Wash combined organics with water (1x) and brine (1x).
-
Dry over
, filter, and concentrate in vacuo (bath temp < 30°C).
-
-
Purification:
-
Purify via silica gel flash chromatography. (Note: Pre-treat silica with 1% triethylamine if the product is acid-sensitive).
-
Visualizations
Figure 1: Reaction Mechanism & Side Pathways[2][3]
Caption: Mechanistic bifurcation showing the desired fluorination pathway versus the acid-catalyzed carbocation formation leading to polymerization (tar).
Figure 2: Optimized Workflow Decision Tree
Caption: Decision tree for selecting reaction conditions based on substrate electronics to prevent failure.
References
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048–7054. Link
-
Singh, R. P., & Shreeve, J. M. (2002). "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis, 2002(17), 2561–2578. Link
-
Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett, 2008(14), 2111–2114. Link
Sources
Technical Support Center: Purification of 5-(Difluoromethyl)-2-fluorophenol
[1]
Executive Summary & Chemical Profile[1][2][3]
The Challenge:
The synthesis of 5-(difluoromethyl)-2-fluorophenol often involves difluoromethylation reagents (e.g.,
The Molecule:
-
Target: 5-(Difluoromethyl)-2-fluorophenol[1]
-
Physical State: Low-melting solid or oil (MP: ~29.6°C).[1]
-
Acidity (
): ~8.3 (Predicted).[1] The electron-withdrawing fluorine (C2) and difluoromethyl (C5) groups make it more acidic than unsubstituted phenol ( 10).[1] -
Stability Warning: The
group is generally stable but can undergo hydrolysis to an aldehyde under forcing alkaline conditions at high temperatures.[1] Avoid boiling in strong caustic solutions.
Physical Properties Reference Table
| Property | Value | Implication for Purification |
| Boiling Point | ~181°C (at 760 mmHg) | High enough for vacuum distillation; volatile enough for steam distillation.[1] |
| ~8.31 | Extractable with dilute NaOH or | |
| LogP | ~2.06 | Moderately lipophilic; soluble in DCM, Et2O, Toluene.[1] |
| Appearance | Colorless oil/solid | Colored fractions indicate persistent tar contamination.[1] |
Module 1: Chemical Partitioning (The "Tar-Cut" Method)
Theory:
This is the most critical step. Tarry byproducts in this synthesis are often neutral polymers or highly lipophilic oligomers .[1] By exploiting the acidity of the phenol (
Protocol:
-
Dissolution: Dissolve the crude black reaction mixture in Toluene or Diethyl Ether (DCM is less ideal as it often forms stubborn emulsions with tars).[1] Use ~10 mL solvent per gram of crude.[1]
-
Filtration (Pre-wash): If the tar contains suspended solids, filter through a celite pad before extraction to prevent emulsion.
-
The Extraction (Forward):
-
The Wash (Critical):
-
Keep the Aqueous layer (contains Product).[2]
-
Discard the Organic layer (contains Neutral Tar).
-
Wash the Aqueous layer once with fresh Toluene/Ether. This removes physically trapped neutral tars from the aqueous phase.
-
-
The Recovery (Reverse):
Visualizing the Workflow:
Module 2: Thermal Separation (Distillation)[1]
If the product remains colored after Module 1, it likely contains phenolic oligomers (which also extracted into the base). These have much higher boiling points than the monomer.
Method A: Kugelrohr / Short Path Vacuum Distillation
-
Setup: Use a Kugelrohr apparatus or a short-path distillation head.
-
Vacuum: High vacuum is essential (< 1 mmHg).[1]
-
Temperature:
-
The product boils at ~181°C at atmospheric pressure.
-
At 1 mmHg, expect boiling around 60-80°C .[1]
-
-
The "Tar Trap": Tars do not distill; they will remain in the source flask.
-
Caution: Do not overheat the pot residue (>150°C) as fluorinated tars can decompose, releasing HF.
Method B: Steam Distillation (Recommended for Scale >5g) [1]
Module 3: Chromatographic Polishing[1]
Use this only if high purity (>99%) is required for biological assays and previous steps left trace impurities.[1]
-
Stationary Phase: Silica Gel (Standard 60 Å).[1]
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 to 80:20).[1]
-
The "Streaking" Problem: Phenols often interact with the slightly acidic silanols on silica, causing tailing/streaking.
-
The Fix: Add 1% Acetic Acid to the mobile phase. This suppresses the ionization of the phenol, ensuring sharp bands.
Troubleshooting & FAQs
Q1: I followed the extraction, but the product is still a dark brown oil. Why?
-
Diagnosis: You likely have "phenolic oligomers" (dimers/trimers) that share the same acidity as your product.[1] They followed the product through the NaOH wash.[3]
-
Solution: Proceed to Vacuum Distillation (Module 2). The oligomers have a molecular weight >300 and will not distill under the conditions that move your monomer.
Q2: During the base extraction, I got a massive emulsion that won't separate.
-
Diagnosis: Tars act as surfactants.[1]
-
Solution:
-
Add solid NaCl to saturate the aqueous layer (Salting out).[1]
-
Filter the entire emulsion through a pad of Celite. The solid particulates stabilizing the emulsion will be trapped.
-
Q3: My yield is very low. Did I destroy the product?
-
Diagnosis:
-
Incomplete Acidification: Did you check the pH of the aqueous layer before the final extraction? It must be acidic (pH < 4).[1]
-
Product in Organic Wash: If you used a very polar solvent (like EtOAc) for the "Wash" step (Step 4 in Module 1), you might have pulled the product out of the aqueous phase. Always use non-polar solvents (Toluene/Hexanes) for the wash step.
-
Q4: Is the
-
Answer: Yes. The difluoromethyl group on an aromatic ring is highly stable to aqueous acid at room temperature. It is sensitive to base at high temperatures, but the cold NaOH extraction is safe.
References
-
Physical Properties & Safety
-
Difluoromethylation Methodology & Stability
-
General Phenol Purification
solubility issues of fluorinated phenols in organic solvents
Technical Support Center: Fluorinated Phenol Solubility
Welcome to the technical support center for handling fluorinated phenols. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility challenges with these unique and increasingly important compounds. Fluorine's distinctive properties, such as high electronegativity and its ability to modulate pKa and metabolic stability, make it a valuable tool in drug discovery, but these same properties can introduce significant solubility hurdles.[1][2][3] This resource provides in-depth, field-tested insights and practical protocols to diagnose and resolve these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with fluorinated phenols.
Q1: Why is my fluorinated phenol insoluble in a solvent where regular phenol dissolves easily?
A: The solubility behavior of fluorinated phenols is complex and often counterintuitive. The primary reasons stem from the unique electronic properties of fluorine:
-
Increased Acidity & Altered Hydrogen Bonding: Fluorine is highly electronegative, and its presence on the aromatic ring significantly lowers the pKa of the phenolic hydroxyl group, making it a stronger hydrogen bond donor.[4][5] This can lead to very strong self-association between phenol molecules via hydrogen bonds, forming a stable crystal lattice that is difficult for many solvents to break apart. While the phenolic -OH can still act as a hydrogen bond donor, the fluorine atoms themselves are weak hydrogen bond acceptors.[6][7]
-
Changes in Polarity and Lipophilicity: Fluorination dramatically alters the molecule's electronic distribution and surface properties. While the C-F bond is highly polar, perfluorinated regions of a molecule can be both hydrophobic (water-repelling) and lipophobic (oil-repelling).[8][9] This "fluorous" character means the compound may not interact favorably with either very polar or very non-polar hydrocarbon-based solvents.[8]
-
Dipole Moment Alterations: The position and number of fluorine atoms can drastically change the overall molecular dipole moment, affecting its interaction with polar solvents.[10][11]
Q2: How does the position and number of fluorine atoms affect solubility?
A: The degree and regiochemistry of fluorination are critical.
-
Number of Fluorines: As the number of fluorine atoms increases (e.g., moving from a monofluorophenol to pentafluorophenol), the lipophilicity often decreases, and the acidity of the phenol increases. Highly fluorinated phenols, like pentafluorophenol, are significantly more acidic than phenol itself and exhibit unique solubility profiles, often dissolving better in polar aprotic solvents that can accept strong hydrogen bonds.[12]
-
Position of Fluorines: The position influences the molecule's pKa and dipole moment. For instance, an ortho-fluorine can form an intramolecular hydrogen bond with the phenolic hydroxyl group, which can slightly alter its interaction with solvents compared to a para-substituted analogue.[13] The acidity trend for fluorophenols is often 2-F > 3-F > 4-F, a result of the interplay between inductive and resonance effects.[5]
Q3: I have a novel fluorinated phenol that won't dissolve. What is the very first solvent I should try?
A: For a completely unknown fluorinated phenol, a good starting point is a highly polar, aprotic solvent capable of acting as a strong hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent first choices.[12][14] These solvents are exceptionally effective at disrupting the strong intermolecular hydrogen bonds between the acidic fluorinated phenol molecules, which is often the primary barrier to dissolution.[14] If the compound is intended for a biological assay, be mindful that DMSO can have its own biological effects.
Part 2: Troubleshooting Guides
This section provides structured approaches to common experimental problems.
Issue 1: My fluorinated phenol is poorly soluble in my reaction solvent (e.g., Dichloromethane, Toluene).
This is a frequent challenge in synthesis where moderate polarity is required.
Causality: Standard non-polar or moderately polar solvents like Toluene or Dichloromethane lack the strong hydrogen bond accepting capability needed to break up the self-associated network of highly acidic fluorinated phenols.[15]
Caption: Decision tree for improving solubility in reaction solvents.
Expert Insights:
-
Co-solvency: Adding a small amount of a powerful polar aprotic solvent (a "magic drop" of DMSO) can be remarkably effective.[16] The co-solvent acts to solvate the phenolic hydroxyl group, breaking the crystal lattice energy and allowing the bulk solvent to solvate the rest of the molecule.
-
Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can be excellent choices.[17] They are strongly hydrogen-bond-donating and can effectively solvate both the phenolic oxygen and the fluorine atoms on the ring, but be aware they are also acidic and can participate in reactions.[17]
Issue 2: The compound dissolves with heat but crashes out upon cooling to room temperature.
This indicates that you are creating a supersaturated solution and the compound's kinetic solubility is much higher than its thermodynamic solubility at room temperature.
Causality: The thermal energy provided helps overcome the activation energy of dissolution (breaking the crystal lattice). However, upon cooling, the solvent lacks sufficient energy to keep the highly ordered, self-associated phenol molecules apart, and they recrystallize.[12]
-
Re-dissolve with Heat: Gently warm the mixture to re-dissolve the compound completely.
-
Add a Co-solvent: While the solution is still warm and homogeneous, add a co-solvent that is a stronger solvent for the compound (e.g., 10% DMSO if the primary solvent is ethanol).
-
Slow Cooling: Allow the solution to cool very slowly to room temperature, ideally in an insulated container. This can sometimes prevent rapid precipitation.
-
Sonication: If fine precipitation occurs upon cooling, brief sonication can sometimes help break up the initial seed crystals and maintain a metastable solution or a fine suspension.
-
Evaluate Solvent Mixtures: Your primary solvent may be inadequate. A systematic screen of binary solvent systems is recommended (see Protocol 1 below). A mixture (e.g., 80:20 Toluene:DMF) may provide the optimal balance of properties for your application.
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening for a Novel Fluorinated Phenol
This protocol provides a methodical way to determine the best solvent system for a new compound.
Objective: To qualitatively and semi-quantitatively assess the solubility of a fluorinated phenol in a range of common organic solvents.
Materials:
-
Fluorinated phenol sample
-
Vials (e.g., 4 mL glass vials with caps)
-
Vortex mixer
-
Pipettes
-
Solvent panel (see Table 1)
Procedure:
-
Preparation: Weigh 5 mg of the fluorinated phenol into each labeled vial.
-
Solvent Addition: Add 100 µL of the first solvent to the corresponding vial. This creates an initial target concentration of 50 mg/mL.
-
Initial Assessment (Room Temp): Cap the vial and vortex vigorously for 2 minutes. Visually inspect for dissolution.
-
Heating: If not fully dissolved, place the vial in a heat block at 50 °C for 10 minutes, with intermittent vortexing. Visually inspect.
-
Incremental Solvent Addition: If the solid remains, cool to room temperature. Add another 100 µL of solvent (total volume 200 µL, target concentration 25 mg/mL) and repeat steps 3 & 4.
-
Continue Dilution: Continue this process, incrementally adding solvent to decrease the concentration (e.g., to 10 mg/mL, 5 mg/mL, 1 mg/mL) until complete dissolution is observed.
-
Record Results: Record the approximate solubility in mg/mL for each solvent at both room temperature and 50 °C.
Data Summary: Predicted Solubility of Fluorinated Phenols
The following table provides a general guide to the expected solubility of fluorinated phenols based on their structure and the nature of the solvent. Actual values must be determined experimentally.[14]
| Solvent Class | Example Solvents | Monofluorophenol | Pentafluorophenol | Rationale for Solubility |
| Non-Polar | Hexane, Toluene | Low to Moderate | Low | Poor match for the polar hydroxyl group. Aromatic stacking with toluene offers some interaction.[14] |
| Moderately Polar Aprotic | Dichloromethane (DCM), Diethyl Ether | Moderate | Moderate to Low | Can accept weak hydrogen bonds but often insufficient for highly acidic phenols. |
| Polar Aprotic | Acetone, Acetonitrile (MeCN) | High | High | Good hydrogen bond acceptors that can effectively solvate the phenolic proton.[14] |
| Highly Polar Aprotic | DMSO, DMF | Very High | Very High | Strong hydrogen bond acceptors, excellent at disrupting intermolecular forces.[12][14] |
| Polar Protic | Methanol, Ethanol | High | High | Can act as both hydrogen bond donors and acceptors, effectively solvating the molecule.[14] |
| Fluorinated | HFIP, TFE | High | Very High | "Like-dissolves-like" principle; strong H-bond donation and favorable interactions with C-F bonds.[17] |
Part 4: Mechanistic Insights & Advanced Concepts
The "Fluorous" Effect and Solvent Choice
Highly fluorinated molecules can exhibit "fluorous" properties, meaning they are not only poorly soluble in water (hydrophobic) but also in hydrocarbon solvents (lipophobic).[8][9] This is because the highly polarized but non-polarizable C-F bonds interact weakly with the dispersion forces that dominate hydrocarbon solvents.[8]
This leads to a unique three-phase possibility in some systems: an aqueous phase, an organic (hydrocarbon) phase, and a fluorous phase. When dealing with highly fluorinated phenols, this principle suggests that traditional organic solvents may be poor choices.
Caption: Selection logic for heavily fluorinated phenols.
References
- Solubility of Things. (n.d.). Pentafluorophenol.
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Semantic Scholar.
-
I-im, S., & Tiyarakoop, K. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(23), 5727. [Link]
-
Taylor & Francis Online. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Kovács, A., Macsári, I., & Hargittai, I. (1999). Intramolecular hydrogen bonding in fluorophenol derivatives: 2-fluorophenol, 2,6-difluorophenol and 2,3,5,6-tetrafluorohydroquinone. The Journal of Physical Chemistry A, 103(19), 3110-3114. [Link]
-
PubMed. (1998). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences, 87(3), 366-370. [Link]
-
Pinfold, H., Pattison, G., & Costantini, G. (2020). Fluorination as a route towards unlocking the hydrogen bond donor ability of phenolic compounds in self-assembled monolayers. CrystEngComm, 22(16), 2735-2739. [Link]
-
Wikipedia. (n.d.). Fluorine compounds. Retrieved February 15, 2026, from [Link]
-
Quora. (2020). Can you tell the order of acidic strength of para halogen substituted phenols?. Retrieved February 15, 2026, from [Link]
-
Platts, J. A., & Smith, J. M. (2018). The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study. The Journal of Physical Chemistry A, 122(18), 4574–4581. [Link]
-
ResearchGate. (n.d.). The factors that influence solubility in perfluoroalkane solvents. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2020). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. ACS Applied Bio Materials, 3(7), 4158–4166. [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved February 15, 2026, from [Link]
-
PubMed Central (PMC). (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2904. [Link]
-
ResearchGate. (2013). On the polarity of partially fluorinated methyl groups. Journal of Fluorine Chemistry, 152, 119-128. [Link]
-
Semantic Scholar. (1976). Solute-Solvent Interactions. Retrieved February 15, 2026, from [Link]
-
PubMed. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350. [Link]
-
PubMed. (2016). Weak Intermolecular Hydrogen Bonds with Fluorine: Detection and Implications for Enzymatic/Chemical Reactions, Chemical Properties, and Ligand/Protein Fluorine NMR Screening. ChemMedChem, 11(10), 1038-1045. [Link]
-
University of Alicante Institutional Repository. (2022). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Catalysis, 12(1), 474-486. [Link]
-
ResearchGate. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Green Chemistry, 10(9), 918-928. [Link]
-
PubMed. (2016). Microsolvation of Fluoromethane. The Journal of Physical Chemistry A, 120(38), 7519-7528. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. 5(2), 48-55. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Journal of Critical Reviews, 4(3), 1-11. [Link]
-
Royal Society of Chemistry. (1966). The solubility of certain gaseous fluorine compounds in water. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 689-691. [Link]
-
University of Calgary. (n.d.). Q5. In the box below, you are given the pKå values for a series of compounds.... Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2002). Effect of Fluorine Substitution on Phenol Acidities in the Gas Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models. The Journal of Organic Chemistry, 67(23), 8279–8285. [Link]
- Google Patents. (1994). Solvents for fluorinated polymers.
-
PubMed Central (PMC). (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. International Journal of Molecular Sciences, 23(3), 1735. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Fluorination. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2904. [Link]
-
PubMed Central (PMC). (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1826-1835. [Link]
-
PubMed Central (PMC). (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 19, 1378-1388. [Link]
-
ACS Publications. (2019). Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. Materials Chemistry Frontiers, 3(12), 2686-2697. [Link]
-
Organic Chemistry Portal. (2011). Deoxyfluorination of Phenols. Retrieved February 15, 2026, from [Link]
-
Shandong Zhongshan Photoelectric Materials Co., Ltd. (n.d.). Fluorinated Organic Solvent. Retrieved February 15, 2026, from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved February 15, 2026, from [Link]
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- 6. Weak Intermolecular Hydrogen Bonds with Fluorine: Detection and Implications for Enzymatic/Chemical Reactions, Chemical Properties, and Ligand/Protein Fluorine NMR Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. F-phenols geometry [amkcs.ch.bme.hu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Deoxyfluorination of Phenols [organic-chemistry.org]
- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 17. rua.ua.es [rua.ua.es]
Technical Support Center: Optimizing Reaction Conditions for Sterically Hindered Fluorophenols
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing chemical reactions involving sterically hindered fluorophenols. The unique electronic properties and steric bulk of these substrates often necessitate carefully tailored reaction conditions to achieve desired outcomes. This document provides actionable solutions and the underlying scientific principles to empower you in your experimental work.
Section 1: Troubleshooting Common Issues in Coupling Reactions
Sterically hindered fluorophenols present a significant challenge in carbon-heteroatom and carbon-carbon bond formation. Low yields, slow reaction rates, and unwanted side products are common hurdles. This section addresses these issues in a question-and-answer format.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a sterically hindered fluorophenol is sluggish or failing. What are the primary factors to investigate?
A1: The success of these reactions hinges on a delicate balance of factors, with steric hindrance being a primary antagonist. Here’s a breakdown of critical parameters to optimize:
-
Ligand Selection is Paramount: For sterically hindered substrates, bulky and electron-rich phosphine ligands are often essential.[1][2][3] These ligands promote the crucial reductive elimination step, which is often rate-limiting, and stabilize the active palladium catalyst.[4]
-
Rationale: The steric bulk on the ligand forces the coupling partners into proximity on the metal center, facilitating bond formation. The electron-donating nature of the ligand increases the electron density on the palladium, which promotes the oxidative addition of the aryl halide.
-
-
Choice of Base and Its Impact: The base plays a multifaceted role in these reactions, and its choice is critical. For Suzuki couplings, a weaker base may be necessary to prevent the degradation of the boronic acid partner. In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is typically required to deprotonate the amine.
-
Troubleshooting Tip: If you observe decomposition of your starting materials, consider switching to a weaker or more sterically hindered base. For instance, using a soluble organic base can sometimes be advantageous over inorganic bases.[4]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. Aprotic polar solvents like DMF or DMSO can be effective, but in some cases, non-polar solvents like toluene are preferred to minimize side reactions.[2]
Q2: I am observing significant amounts of hydrodehalogenation (replacement of the fluorine with hydrogen) in my cross-coupling reaction. How can I mitigate this side reaction?
A2: Hydrodehalogenation is a common side reaction, particularly with electron-rich and sterically hindered aryl halides. It often arises from the β-hydride elimination from certain organopalladium intermediates.
-
Ligand Modification: Employing ligands that favor reductive elimination over β-hydride elimination is a key strategy. Bulky biarylphosphine ligands, such as those developed by Buchwald and Hartwig, have been shown to be effective in minimizing this side reaction.[3]
-
Careful Selection of Reagents: Ensure your reagents are free of water and other protic impurities, which can be a source of protons for the hydrodehalogenation pathway.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired cross-coupling.
Section 2: FAQs for Specific Reaction Types
This section provides targeted advice for common synthetic transformations involving sterically hindered fluorophenols.
Etherification Reactions
Q3: My Williamson ether synthesis with a sterically hindered fluorophenol is giving a low yield. What are some effective optimization strategies?
A3: The classic Williamson ether synthesis, an SN2 reaction, is highly sensitive to steric hindrance.[5]
-
Stronger Base and Anhydrous Conditions: Ensure complete deprotonation of the phenol by using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF.[6] The presence of water will quench the base and the phenoxide.
-
Alternative Etherification Methods: For particularly challenging substrates, consider alternative methods:
-
Copper-Catalyzed Etherification: Copper-based catalysts can be effective for the O-arylation of phenols, even with sterically demanding partners.[7]
-
Buchwald-Hartwig O-Arylation: Palladium-catalyzed C-O coupling is a powerful method for forming diaryl ethers and can be effective for hindered systems.[4]
-
Suzuki-Miyaura Coupling
Q4: How do I choose the right palladium catalyst and ligand for a Suzuki-Miyaura coupling involving a sterically hindered fluorophenol?
A4: The choice of catalyst and ligand is critical for overcoming the steric barrier in Suzuki-Miyaura couplings.[8]
-
Bulky Monophosphine Ligands: Ligands like SPhos, XPhos, and RuPhos are often excellent choices for coupling sterically hindered partners.[3] Their bulk and electron-rich nature facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Palladium Precatalysts: Using well-defined palladium precatalysts can lead to more reproducible results than generating the active Pd(0) species in situ from Pd(OAc)2 or Pd2(dba)3.
Buchwald-Hartwig Amination
Q5: I'm struggling with the Buchwald-Hartwig amination of a sterically hindered fluorophenol with a bulky secondary amine. What adjustments should I make?
A5: This is a classic example of a sterically demanding transformation where careful optimization is key.
-
Specialized Ligands: The Buchwald and Hartwig groups have developed generations of ligands specifically designed for challenging aminations. For hindered substrates, consider using ligands from the Josiphos family or biarylphosphine ligands like BrettPhos.[9]
-
Strong, Non-Nucleophilic Base: A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to facilitate the deprotonation of the amine and promote the catalytic cycle.[9]
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Fluorophenol
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the sterically hindered fluorophenol (1.0 eq), the boronic acid partner (1.2-1.5 eq), a suitable base (e.g., K3PO4, 2.0 eq), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., toluene, dioxane, or a mixture).
-
Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Parameter | Recommendation for Sterically Hindered Substrates | Rationale |
| Palladium Source | Pd(OAc)2, Pd2(dba)3, or a precatalyst | Precatalysts can offer better reproducibility. |
| Ligand | Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) | Facilitates oxidative addition and reductive elimination.[3] |
| Base | K3PO4, Cs2CO3, K2CO3 | The choice of base is substrate-dependent.[2] |
| Solvent | Toluene, Dioxane, THF | Solvent choice can influence reaction rate and side products. |
| Temperature | 80-110 °C | Higher temperatures are often needed to overcome steric hindrance. |
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Fluorophenol
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the sterically hindered fluorophenol (1.0 eq), the amine (1.1-1.5 eq), the palladium precatalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq) in a dry reaction vessel.
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane).
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and quench with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over a drying agent, and concentrate. Purify the residue by chromatography.
| Parameter | Recommendation for Sterically Hindered Substrates | Rationale |
| Palladium Source | Pd(OAc)2, Pd2(dba)3, or a precatalyst | Precatalysts can improve reaction efficiency. |
| Ligand | Bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) | Overcomes steric repulsion between the coupling partners.[9] |
| Base | NaOtBu, LHMDS | Strong, non-nucleophilic bases are essential.[9] |
| Solvent | Toluene, Dioxane | Aprotic, non-coordinating solvents are generally preferred. |
| Temperature | 80-120 °C | Elevated temperatures are often necessary. |
Section 4: Visualizing Key Concepts
Caption: A troubleshooting workflow for optimizing cross-coupling reactions of sterically hindered fluorophenols.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- Benchchem. (n.d.). Application Note: A Robust Protocol for the Etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Surry, D. S., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 132(44), 15651–15663. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Fluorophenol Derivatives.
-
Barreca, M. L., et al. (2021). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. RSC Advances, 11(52), 32967-32978. [Link]
-
Koval, I. V., et al. (2022). Copper(ii) complexes of sterically hindered phenolic Schiff bases: synthesis, characterization, interaction with biomolecules, and antioxidant and antimicrobial activity. New Journal of Chemistry, 46(3), 1148-1160. [Link]
-
Klapers, M., et al. (2005). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 70(23), 9257–9260. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]
-
Saa, J. M., Martorell, G., & Garcia-Raso, A. (1992). Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes. The Journal of Organic Chemistry, 57(25), 678-685. [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Al-Masum, M., & Albeshy, R. (2022). Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers. International Journal of Organic Chemistry, 12, 75-91. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Retrieved from [Link]
-
Doyle, A. G., & Wu, K. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry, 9(4), 301-302. [Link]
- Aspinall, H. A., et al. (1997). An Improved Williamson Etherification of Hindered Alcohols Promoted by 15-Crown-5 and Sodium Hydride. Tetrahedron Letters, 38(27), 4679-4682.
- Hartwig, J. F. (2010).
- Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The First General Method for the Synthesis of N-Aryl Amides. Journal of the American Chemical Society, 124(21), 6043–6048.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
removing unreacted DAST from difluoromethylation reactions
To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Safe Removal and Quenching of Unreacted DAST in Difluoromethylation Workflows
Section 1: Executive Safety & Technical Overview
The Core Challenge:
You are likely using DAST (Diethylaminosulfur trifluoride) to convert an aldehyde (R-CHO) into a difluoromethyl group (R-CHF2). This is technically a deoxofluorination , not a direct difluoromethylation (transfer of
"Removing" unreacted DAST is a misnomer. DAST cannot be recovered; it must be chemically destroyed (quenched) before the product can be isolated. This process is hazardous because DAST hydrolysis releases Hydrogen Fluoride (HF) and Sulfur Dioxide (SO₂) , creating risks of explosion, glass etching, and severe chemical burns.
Critical Safety Parameters:
-
Thermal Instability: DAST decomposes explosively above 90°C . Never distill DAST residues.
-
Water Reactivity: Violent. Exothermic hydrolysis releases HF gas.
-
Glassware: HF etches glass. For large-scale or frequent use, employ Teflon (PFA/FEP) or polypropylene vessels for the quench step.
Section 2: The Quenching Protocol (SOP)
This module details the Inverse Quench Method , which is the industry standard for minimizing exotherms and preventing "runaway" gas evolution.
Step-by-Step Methodology
1. Preparation
-
Cooling: Cool the reaction mixture (containing unreacted DAST) to -78°C (or at least -20°C).
-
Quench Buffer: Prepare a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) .
-
Why? Water alone generates HF acid. Bicarbonate neutralizes HF immediately to NaF, but generates CO₂ gas.
-
Alternative: For strictly base-sensitive substrates, use a phosphate buffer (pH 7), though NaHCO₃ is standard.
-
2. The Inverse Quench (Recommended) Instead of adding water to the DAST (which creates hot spots), add the DAST mixture into the aqueous base.
-
Step A: Place the saturated NaHCO₃ solution in a large Erlenmeyer flask (2x volume of reaction) at 0°C .
-
Step B: Dilute the reaction mixture with excess Dichloromethane (DCM) if it is viscous.
-
Step C: Slowly transfer the cold DAST reaction mixture into the stirred NaHCO₃ solution via cannula or dropping funnel.
-
Observation: Vigorous bubbling (CO₂) will occur. Control the rate to manage foam.
-
-
Step D: Stir rapidly for 30–60 minutes until bubbling ceases.
3. Phase Separation & Wash
-
Aqueous Back-Extraction: Extract the aqueous layer once with DCM to recover trapped product.
-
The "Polishing" Wash: Wash combined organics with water, then brine.[3]
-
Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄) . Avoid Magnesium Sulfate (MgSO₄) if traces of HF remain, as it can form a gelatinous mess.
Section 3: Visualizing the Quench Pathway
The following diagram illustrates the chemical flow and safety checkpoints during the removal of DAST.
Caption: Inverse quench workflow for DAST. Note the critical neutralization step where HF is converted to NaF and CO₂.
Section 4: Troubleshooting & FAQs
Q1: The reaction turned into a thick emulsion during the quench. How do I fix it?
-
Cause: DAST hydrolysis produces diethylaminosulfinyl fluoride and other amides that act as surfactants.
-
Solution:
-
Filter: Pass the biphasic mixture through a pad of Celite. This often breaks the emulsion by removing gelatinous fluoride salts.
-
Solid Addition: Add solid NaCl to saturate the aqueous phase further.
-
Time: Allow it to sit. If persistent, add a small amount of Methanol (5%) to the organic phase to disrupt surface tension.
-
Q2: I see etching on my glass flask after the reaction. Is my product contaminated?
-
Analysis: Etching indicates free HF was present for a prolonged period.
-
Impact: Your product is likely fine, but silica (dissolved glass) may be present.
-
Remediation: Filter the final organic solution through a 0.45µm PTFE syringe filter or a silica plug (flash chromatography) to remove colloidal silica.
-
Prevention: For future runs, use a Teflon-coated stir bar and consider using a polypropylene reaction vessel if the reaction time is long (>4 hours).
Q3: Can I use solid Calcium Carbonate (CaCO₃) instead of Sodium Bicarbonate?
-
Yes. This is often superior for flow chemistry or large-scale batches.
-
Mechanism: CaCO₃ reacts with HF to form Calcium Fluoride (CaF₂), which is an insoluble solid.
-
Benefit: It precipitates the fluoride out, preventing it from etching glass or acting as a base in solution.
-
Protocol: Add powdered CaCO₃ and a small amount of water to the reaction mixture, stir until gas evolution stops, then filter off the solid CaF₂.
Q4: How do I calculate the amount of NaHCO₃ needed?
-
Stoichiometry: 1 mole of DAST produces 2 moles of HF upon hydrolysis.
-
Calculation: You need at least 2 moles of NaHCO₃ per mole of excess DAST.
-
Safety Factor: Use 5–10 equivalents relative to the starting DAST amount to ensure the aqueous layer remains basic (pH > 8).
Section 5: Comparative Data: Quenching Agents
| Quenching Agent | Reactivity | CO₂ Evolution | HF Scavenging | Best Use Case |
| Water / Ice | High (Violent) | None | Poor (Acidic pH) | Not Recommended (unless followed by base wash) |
| Sat. NaHCO₃ | Moderate | High (Vigorous) | Good (Forms NaF) | Standard Laboratory Scale (<10g) |
| Solid CaCO₃ | Low (Controlled) | Moderate | Excellent (Forms CaF₂ solid) | Large Scale / Flow Chemistry |
| KOH / NaOH | High (Exothermic) | None | Good | Avoid (Risk of hydrolyzing sensitive products) |
References
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578.
-
Organic Syntheses. (1977). "4-Nitrobenzyl Fluoride." Organic Syntheses, 57, 72. (Describes standard DAST handling and workup).
-
Baumann, M., et al. (2008). "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett, 2008(14), 2111–2114. (Discusses CaCO3 quenching).
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." The Journal of Organic Chemistry, 75(10), 3401–3411. (Safety comparison of DAST vs. alternatives).
Sources
Technical Guide: Stability & Handling of C-CF2H Moieties Under Basic Conditions
Core Directive & Executive Summary
The Issue:
The difluoromethyl group (
Under strong basic conditions, the proton on the
Mechanistic Deep Dive: Why Your Disappears
To troubleshoot effectively, you must understand the failure mode. The stability of the
The Decomposition Pathway
When a base (
Figure 1: The mechanistic pathway of base-mediated defluorination via
Critical Factors Influencing Acidity
The pKa of the
| Substrate Class | Approx. pKa | Risk Level | Notes |
| Alkyl-CF | ~35–40 | Moderate | Requires strong bases (e.g., |
| Aryl-CF | ~25–28 | High | The aryl ring stabilizes the carbanion, making deprotonation easier. |
| EWG-CF | < 20 | Critical | If attached to sulfones, carbonyls, or pyridines, weak bases (e.g., |
Troubleshooting & Diagnostics
Q: How do I confirm if base-mediated decomposition is occurring?
A: Perform the "Fluoride Leak" Diagnostic. Decomposition releases fluoride ions. Standard LCMS often misses the carbene byproducts (which may oligomerize).
Diagnostic Protocol:
-
Setup: Dissolve 10 mg of substrate in the reaction solvent.
-
Standard: Add an internal standard (e.g.,
-trifluorotoluene) that is inert to base. -
Initiation: Add your base at the intended reaction temperature.
-
Monitoring:
-
NMR (Non-decoupled): Look for the disappearance of the doublet (corresponding to
) and the appearance of a singlet at -120 to -150 ppm (free fluoride) or broad oligomer peaks. -
NMR: Look for the loss of the characteristic triplet (
) in the 5.5–7.5 ppm region.
-
NMR (Non-decoupled): Look for the disappearance of the doublet (corresponding to
Q: My group is surviving, but the yield is low. Why?
A: You might be suffering from "Transient Carbanion Trapping."
Even if the carbene doesn't form immediately, the carbanion
Mitigation Strategies & Protocols
Strategy A: Base Selection Matrix
Avoid "over-basing." Use the weakest base necessary for your transformation.
| Base | pKa (Conj.[4][5] Acid) | Compatibility with Aryl-CF | Recommendation |
| 35–50 | Incompatible | Will deprotonate instantly. Avoid. | |
| NaH / KH | ~35 | High Risk | Often leads to degradation unless Temp < -78°C. |
| ~17 | Risk | Can deprotonate activated | |
| Cs | ~10 | Generally Safe | Safe for most Aryl- |
| DIPEA / TEA | ~10 | Safe | Recommended for mild conditions. |
Strategy B: Deuteration (The Kinetic Isotope Effect)
If your synthesis requires a base that degrades your
The Logic: The C-D bond is stronger than the C-H bond.[7] This induces a primary Kinetic Isotope Effect (KIE), significantly slowing down the rate-determining deprotonation step.
-
Protocol: Substitute
with (or equivalent reagent) during the installation of the group. -
Result: Often increases metabolic stability and chemical stability against bases.
Strategy C: Decision Tree for Reaction Planning
Figure 2: Decision matrix for handling CF2H groups in basic media.
Frequently Asked Questions (FAQs)
Q: Can I alkylate a molecule containing a
-
Workaround: If the intended site is significantly more acidic (pKa < 20), perform the reaction at -78°C and add the electrophile immediately. The
deprotonation is often slower than more accessible protons, but thermodynamic equilibration will destroy it.
Q: Is the
Q: Why is
References
-
Zafrani, Y., et al. (2017). "CF2H, a Hydrogen Bond Donor."[1][2][4][6][8] Journal of the American Chemical Society, 139(27), 9325–9332. Link
- Establishes the acidity and H-bond donor capability of the CF2H group.
-
Geri, J. B., Wade Wolfe, M. M., & Szymczak, N. K. (2018). "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society, 140(30), 9404–9408. Link
- Details the deprotonation mechanism and how to stabilize the resulting carbanion.
-
Ni, C., & Hu, J. (2016). "Recent advances in controlled difluoromethylation reactions." Synthesis, 48(17), 2699-2713. Link
- Review of synthetic strategies, highlighting stability challenges.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Authoritative review on the bioisosteric properties and stability profiles of fluorin
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Defluorination in Metal Catalysis
This guide functions as a Tier 3 Technical Support resource for researchers encountering defluorination issues in metal-catalyzed cross-coupling. It moves beyond basic troubleshooting to address mechanistic root causes.[1]
Current Status: Operational Agent: Senior Application Scientist (Ph.D., Organometallics) Ticket ID: DEFL-9921
Executive Summary: The "Fluorine Problem"
In drug discovery, fluorine is introduced to modulate lipophilicity and metabolic stability (
-
C(sp²)–F Activation: Electron-deficient fluoroarenes are prone to oxidative addition by electron-rich catalysts, leading to aryl-fluoride cleavage.
- -Fluoride Elimination: In alkyl-fluoride substrates, the metal center can abstract a fluorine atom adjacent to the metal-carbon bond, ejecting the fluorine and forming an alkene.
-
Protodeborylation: Specifically in Suzuki couplings, fluorinated boronic acids are highly unstable under basic conditions.
This guide provides diagnostic workflows and validated protocols to suppress these pathways.
Diagnostic Workflow
Before changing reagents, you must identify how the fluorine is being lost. Use this logic tree to diagnose the mechanism based on your side-products.
Figure 1: Diagnostic logic tree for identifying the root cause of defluorination based on observed byproducts.
Issue A: Protodeborylation in Suzuki-Miyaura Coupling
Symptom: You are coupling a polyfluorinated boronic acid (e.g., 2,6-difluorophenylboronic acid), but the major product is the defluorinated arene (Ar-H). Root Cause: Fluorine atoms are electron-withdrawing, making the C-B bond highly Lewis acidic. Hydroxide or alkoxide bases attack the boron, facilitating rapid hydrolysis (protodeborylation) faster than the transmetalation step.
Validated Protocol: The "Slow-Release" Strategy
To fix this, we must throttle the concentration of the active boronate species or remove water entirely.
| Parameter | Standard Condition (AVOID) | Optimized Condition (USE) | Rationale |
| Boron Source | Boronic Acid ( | MIDA Boronate or K-Trifluoroborate | MIDA esters slowly hydrolyze, keeping free boronic acid concentration low (preventing saturation of the decomposition pathway). |
| Base | Weaker bases reduce the rate of benzyne formation and protodeborylation. | ||
| Solvent | DMF/Water, Dioxane/Water | Anhydrous THF or Toluene | Eliminating water stops the hydrolysis pathway. |
| Catalyst | Pd-G3-XPhos or Pd-PEPPSI-IPr | Faster oxidative addition is required to outcompete the decomposition of the boronate. |
Step-by-Step Protocol (MIDA Boronate System):
-
Setup: In a glovebox or under Argon, charge a vial with Aryl Bromide (1.0 equiv), MIDA Boronate (1.2 equiv), and
(3.0 equiv). -
Catalyst: Add Pd-XPhos G3 (2 mol%). Note: XPhos is excellent for sterically hindered or fluorinated substrates.
-
Solvent: Add anhydrous THF:Water (10:1 ratio). Crucial: The small amount of water is strictly controlled to release the active boronic acid slowly.
-
Reaction: Seal and heat to 60°C. Monitor by LCMS at 1 hour.
-
Validation: Check for the presence of the boronic acid peak. If absent and no product formed, decomposition occurred. Switch to anhydrous conditions with Cyclic Triolborates .
Issue B: -Fluoride Elimination in Nickel Catalysis
Symptom: When coupling an alkyl halide with a fluorinated partner (or vice versa), you observe alkene formation.
Root Cause: Nickel is prone to
Mechanism & Solution Visualization
The key is to speed up the desired Reductive Elimination (RE) so it outcompetes the
Figure 2: Kinetic competition between reductive elimination and
Validated Protocol: Ligand-Controlled Ni-Coupling
Reference: Zhang et al. demonstrated that rigid bisoxazoline (BiOx) ligands suppress
-
Ligand Selection: Use BiOx or PyBox ligands. The steric bulk around the Ni center prevents the conformational rotation required for the fluorine to interact with the metal.
-
Solvent: Use DME (Dimethoxyethane) or Diglyme . These tridentate-like solvents can loosely coordinate to Ni, stabilizing the intermediate and preventing open coordination sites necessary for elimination.
-
Temperature: Keep temperature below 25°C if possible. Elimination has a higher activation energy than cross-coupling; heating often favors the side reaction.
Issue C: Undesired C-F Oxidative Addition
Symptom: Loss of fluorine from an aromatic ring during cross-coupling (e.g., converting a fluoro-chlorobenzene to a dechlorinated product, but also losing the fluorine).
Root Cause: Electron-rich catalysts (like
Troubleshooting Table: Tuning Electronics
| Variable | Adjustment | Technical Reasoning |
| Ligand Electronics | Switch to Electron-Poor Phosphines | Electron-rich ligands (alkyl phosphines) raise the HOMO of the metal, facilitating oxidative addition into inert C-F bonds. Use Aryl phosphines (e.g., |
| Ligand Sterics | Increase Bulk (e.g., BrettPhos ) | While bulky ligands usually promote reductive elimination, extremely bulky ligands can sometimes destabilize the oxidative addition complex of the desired C-Cl bond if not tuned correctly. However, for preventing C-F activation, steric bulk is generally protective as C-F bonds are shorter and harder to access. |
| Metal Center | Switch Pd | Copper mechanisms often proceed via radical or nucleophilic pathways that are less prone to direct oxidative addition into C(sp²)-F bonds compared to Pd(0). |
Advanced Protocol: Base-Free Decarbonylative Coupling
For substrates that are extremely base-sensitive (prone to immediate defluorination), the "Base-Free" approach using acid fluorides is the gold standard.
Concept: Instead of using an aryl halide + base, use an Aryl Acid Fluoride . The C-F bond of the acid fluoride undergoes oxidative addition to Ni(0), followed by decarbonylation (loss of CO) to generate the electrophile without exogenous base.
Protocol:
-
Substrate: Convert Aryl Carboxylic Acid to Acid Fluoride (using Cyanuric Fluoride).
-
Catalyst:
(10 mol%) + (20 mol%).[2] -
Reagent: Boronic Acid (1.5 equiv).
-
Condition: Toluene, 100°C, sealed tube.
-
Result: The fluoride released from the acid fluoride acts as the "base" for the boronic acid activation in situ, maintaining a neutral bulk pH.
References
-
Mechanistic Insights into Hydrodehalogenation
-
Base-Free Nickel Catalysis
- Title: Nickel-catalysed enantioselective cross-electrophile coupling reaction with the retention of the β-fluorine atom.
- Title: The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination (Mechanistic discussion on undesired pathways).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Base-Free Nickel-Catalysed DecarbonylativeSuzuki-Miyaura Coupling of Acid Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 4. Base-free nickel-catalysed decarbonylative Suzuki-Miyaura coupling of acid fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: 1H NMR Characterization of the Ar-CF2H Group
The following guide provides an in-depth technical analysis of the 1H NMR chemical shift for the benzylic proton in the Ar-CF2H (difluoromethyl) group. This content is structured for researchers and drug discovery scientists, focusing on diagnostic spectral signatures, comparative analysis with bioisosteres, and self-validating experimental protocols.
Executive Summary
The difluoromethyl group (Ar-CF2H) has emerged as a critical bioisostere in medicinal chemistry, often acting as a lipophilic hydrogen bond donor surrogate for hydroxyl (-OH) or thiol (-SH) groups.[1][2] Accurate characterization of this motif is essential due to its spectral overlap with similar fluorinated moieties.
The Diagnostic Signature:
-
Chemical Shift (
): Typically 6.50 – 7.20 ppm in CDCl . -
Multiplicity: Distinctive Triplet (
) . -
Coupling Constant (
): 54 – 57 Hz .
This guide compares the Ar-CF2H signature against common alternatives (Ar-OCHF
Part 1: Spectral Analysis & Diagnostic Parameters[3]
The Chemical Shift ( )
The benzylic proton of the Ar-CF2H group resides in the 6.5 – 7.2 ppm range. This downfield shift (relative to Ar-CH
-
Electronic Influence: Electron-withdrawing groups (EWGs) on the aromatic ring (e.g., -NO
, -CN) will shift the signal downfield (towards 7.2+ ppm). Electron-donating groups (EDGs) will shield the proton, moving it upfield (towards 6.5 ppm). -
Overlap Risk: This region often overlaps with aromatic ring protons (Ar-H), making the multiplicity and coupling constant critical for identification.
The Coupling Constant ( ) – The Key Differentiator
The most definitive feature of the Ar-CF2H group is the magnitude of the geminal proton-fluorine coupling.
-
Value:
Hz . -
Pattern: A clear 1:2:1 triplet .
-
Significance: This value allows for immediate distinction from the difluoromethoxy group (Ar-OCHF
), which typically exhibits a significantly larger coupling constant ( Hz) due to the electronegative oxygen atom.
Hydrogen Bond Acidity (The "A" Value)
Unlike a methyl group, the Ar-CF2H proton is acidic enough to act as a hydrogen bond donor.[2] This property can be quantified using Abraham’s Solute Hydrogen Bond Acidity (
-
Implication: A significant downfield shift in DMSO-d
compared to CDCl confirms the presence of a polarized, H-bond donating C-H bond, validating the bioisosteric function of the group.
Part 2: Comparative Analysis (Ar-CF2H vs. Alternatives)
The following table objectively compares the NMR "performance" (resolution and diagnostic distinctiveness) of Ar-CF2H against its structural analogs.
Table 1: Comparative 1H NMR Metrics for Fluorinated Benzylic Groups
| Functional Group | Structure | Multiplicity | Diagnostic Note | ||
| Difluoromethyl | Ar-CF | 6.5 – 7.2 | Triplet | 54 – 57 | Diagnostic Target. Large |
| Difluoromethoxy | Ar-O-CHF | 6.5 – 7.6 | Triplet | 71 – 75 | Key Distinguisher: Larger |
| Monofluoromethyl | Ar-CH | 5.0 – 5.5 | Doublet | 47 – 48 | Distinct shift region; rarely overlaps with Ar-H. |
| Methyl | Ar-CH | 2.3 – 2.5 | Singlet | N/A | Upfield; no coupling; easy to identify. |
*Values are typical for CDCl
Part 3: Experimental Protocols
Protocol A: The "Solvent Switch" Validation
This protocol validates the identity of the Ar-CF2H group by exploiting its hydrogen-bond acidity.
-
Preparation (Sample A): Dissolve ~5 mg of analyte in 0.6 mL CDCl
. -
Acquisition: Acquire standard 1H NMR (16 scans). Reference to TMS (0.00 ppm) or residual CHCl
(7.26 ppm). -
Measurement: Record the chemical shift (
) of the triplet. -
Preparation (Sample B): Dissolve ~5 mg of analyte in 0.6 mL DMSO-d
. -
Acquisition: Acquire 1H NMR. Reference to residual DMSO (2.50 ppm).
-
Analysis: Calculate
.-
Result: A positive
(typically +0.1 to +0.4 ppm) confirms the H-bond donor character of Ar-CF2H. If , the group may be sterically hindered or lack the expected polarization.
-
Protocol B: 19F-Decoupling for Signal Confirmation
If the Ar-CF2H triplet is obscured by aromatic multiplets:
-
Setup: Select a standard 1H parameter set.
-
Modification: Enable 19F decoupling (e.g., {19F}) during acquisition.
-
Result: The triplet at ~6.8 ppm will collapse into a singlet .
-
Observation: If the peak remains a triplet, the decoupling frequency is incorrect or the splitting is not due to fluorine.
-
Benefit: The collapsed singlet will have 3x the signal height, improving detection sensitivity for low-concentration samples.
-
Part 4: Visualization of Decision Logic
The following diagram illustrates the logical workflow for assigning the Ar-CF2H signal amidst potential interferences.
Caption: Decision tree for the unambiguous assignment of the Ar-CF2H proton signal using multiplicity, coupling constants, and decoupling experiments.
References
-
Abraham, M. H., et al. (2006).[5] "NMR Method for the Determination of Solute Hydrogen Bond Acidity." Journal of Organic Chemistry.
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry.
-
Hu, J., et al. (2019). "The CF2H Group as a Hydrogen Bond Donor: Bioisosteric Replacement of the Hydroxyl Group." Nature Communications.
-
Reich, H. J. (2024). "WinPLT NMR Coupling Constants and Chemical Shifts." University of Wisconsin-Madison Chemistry.
Sources
- 1. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. An NMR method for the quantitative assessment of intramolecular hydrogen bonding; application to physicochemical, environmental, and biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. NMR method for the determination of solute hydrogen bond acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the 19F NMR Coupling Constants of 5-(Difluoromethyl)-2-fluorophenol: An In-Depth Technical Comparison
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmacological properties such as metabolic stability, bioavailability, and binding affinity. The unique characteristics of the fluorine-19 (¹⁹F) nucleus, including its 100% natural abundance, spin of 1/2, and high gyromagnetic ratio, make ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally sensitive and informative tool for the structural elucidation of fluorinated compounds.[1][2] This guide provides a detailed analysis of the expected ¹⁹F NMR coupling constants for 5-(difluoromethyl)-2-fluorophenol, offering a framework for experimental design and spectral interpretation. By comparing anticipated values with data from analogous structures, we aim to equip researchers with the insights necessary to leverage ¹⁹F NMR in their own work.
The Significance of ¹⁹F NMR Coupling Constants
Unlike the relatively narrow chemical shift range of ¹H NMR, ¹⁹F NMR boasts a vast chemical shift dispersion of over 800 ppm, which minimizes signal overlap and enhances spectral resolution.[1][2] Beyond the chemical shift, spin-spin coupling constants (J-couplings) provide invaluable through-bond and through-space information, revealing the connectivity and spatial relationships between fluorine atoms and other NMR-active nuclei.[3][4] An accurate interpretation of these coupling constants is paramount for the unambiguous structural confirmation of novel fluorinated molecules.
For a molecule such as 5-(difluoromethyl)-2-fluorophenol, a rich network of scalar couplings is anticipated, primarily involving ¹H-¹⁹F and ¹⁹F-¹⁹F interactions. These couplings are transmitted through chemical bonds and their magnitudes are highly dependent on the number of intervening bonds, dihedral angles, and the electronic environment.
Predicted ¹⁹F NMR Spectrum of 5-(Difluoromethyl)-2-fluorophenol
The structure of 5-(difluoromethyl)-2-fluorophenol presents two distinct fluorine environments: the aromatic fluorine at the C2 position and the two equivalent fluorine atoms of the difluoromethyl (-CHF₂) group at the C5 position.
Signal 1: The Aromatic Fluorine (F-2)
The fluorine atom attached to the aromatic ring is expected to couple with neighboring protons and the difluoromethyl group.
-
³JHF (ortho): Coupling to the proton at C3 (H-3) will result in a doublet. Typical ortho ³JHF couplings in fluorinated aromatic systems range from 8-12 Hz.
-
⁴JHF (meta): Coupling to the proton at C4 (H-4) will lead to a further splitting of the signal. Meta ⁴JHF couplings are generally smaller, in the range of 4-8 Hz.
-
⁵JHF (para): A smaller coupling to the proton at C6 (H-6) might also be observed, typically around 0-3 Hz.
-
⁵JFF (through-bond): Coupling to the two fluorine atoms of the difluoromethyl group will occur over five bonds. This long-range coupling is expected to be small, likely in the range of 1-3 Hz.
Thus, the signal for the F-2 fluorine is predicted to be a complex multiplet, likely a doublet of doublets of triplets, assuming all couplings are resolved.
Signal 2: The Difluoromethyl Group (-CHF₂)
The two fluorine atoms of the difluoromethyl group are chemically equivalent and will therefore have the same chemical shift. Their signal will be split by the geminal proton and the aromatic fluorine.
-
²JHF (geminal): A large coupling to the proton of the -CHF₂ group will result in a doublet. The magnitude of this geminal coupling is typically in the range of 50-60 Hz.[5]
-
⁵JFF (through-bond): As mentioned, a smaller coupling to the aromatic fluorine at C2 will result in a further splitting of the doublet into a triplet (since it's coupling to two equivalent protons). This coupling is expected to be around 1-3 Hz.
Therefore, the signal for the -CHF₂ group is anticipated to be a doublet of triplets.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we can draw comparisons with experimentally determined coupling constants from similar molecular architectures.
| Compound/Fragment | Coupling Type | Typical J-Value (Hz) | Reference |
| Fluorobenzene Derivatives | ³JHF (ortho) | 8-12 | General NMR Knowledge |
| Fluorobenzene Derivatives | ⁴JHF (meta) | 4-8 | General NMR Knowledge |
| Difluoroacetamide | ²JHF (geminal) | ~54 | [5] |
| Fluoroaromatics | ⁵JFF | 1-3 | General NMR Knowledge |
The consistency of these literature values with our predictions for 5-(difluoromethyl)-2-fluorophenol provides a strong basis for the expected spectral features. Any significant deviation from these ranges in an experimentally acquired spectrum could suggest unusual conformational preferences or electronic effects within the molecule.
Experimental Protocol for ¹⁹F NMR Data Acquisition
To obtain high-quality ¹⁹F NMR data for 5-(difluoromethyl)-2-fluorophenol, the following experimental protocol is recommended.
1. Sample Preparation:
- Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
- Add a small amount of an internal standard if precise chemical shift referencing is required. A common standard is trifluorotoluene (TFT) or hexafluorobenzene (C₆F₆).
2. NMR Instrument Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.
- Tune and match the probe for the ¹⁹F frequency.
3. Data Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment is usually sufficient for a ¹D ¹⁹F spectrum. For enhanced sensitivity, inverse-gated decoupling can be used to suppress NOE effects while maintaining coupling information.
- Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.[2]
- Acquisition Time: A longer acquisition time (e.g., 2-4 seconds) will improve digital resolution.
- Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.
- Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16-64 scans should provide a good signal-to-noise ratio.
- Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.
4. Data Processing:
- Apply an exponential window function with a line broadening of 0.3-0.5 Hz to improve the signal-to-noise ratio.
- Fourier transform the FID.
- Phase and baseline correct the spectrum.
- Reference the chemical shifts to the internal standard or an external reference.
Visualizing the Coupling Network
The spin-spin coupling network within 5-(difluoromethyl)-2-fluorophenol can be visualized using a diagram to illustrate the key interactions.
Caption: Spin-spin coupling network in 5-(difluoromethyl)-2-fluorophenol.
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex molecules or in cases of significant signal overlap, 2D NMR experiments are invaluable for definitively assigning couplings.
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment correlates proton and fluorine nuclei that are coupled to each other, providing a clear map of ¹H-¹⁹F connectivities.
-
¹⁹F-¹⁹F COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy): These experiments can reveal through-bond and through-space couplings between different fluorine nuclei, which would be particularly useful if additional fluorine substituents were present.[6][7]
Conclusion
The analysis of ¹⁹F NMR coupling constants is a powerful method for the structural verification of fluorinated organic molecules. For 5-(difluoromethyl)-2-fluorophenol, a detailed prediction of the ¹⁹F NMR spectrum can be made based on established principles and comparative data from related compounds. The aromatic fluorine is expected to show a complex multiplet due to multiple couplings with neighboring protons and the distant difluoromethyl group. The difluoromethyl fluorine signal is predicted to be a characteristic doublet of triplets, dominated by the large geminal ¹H-¹⁹F coupling. By following a robust experimental protocol and potentially employing advanced 2D NMR techniques, researchers can obtain high-quality spectral data to confirm these predictions and gain valuable insights into the structure and conformation of this and other novel fluorinated compounds. This approach underscores the indispensable role of ¹⁹F NMR in modern chemical research and drug development.
References
- Fluorine labeling of ortho-phenylenes to facilitate conformational analysis and 13C-based NMR techniques. Not available publicly.
-
Vervoort, J., et al. (1991). ¹⁹F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 57(4), 1038-1045. [Link]
-
Kobal, G., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3466-3474. [Link]
-
Orton, H. W., et al. (2021). Through-Space Scalar ¹⁹F–¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19587–19594. [Link]
-
SpectraBase. (n.d.). 4-Fluorophenol - Optional[¹⁹F NMR] - Chemical Shifts. SpectraBase. [Link]
-
Kobal, G., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3466-3474. [Link]
-
Boersma, F. A., et al. (1998). ¹⁹F NMR study on the biodegradation of fluorophenols by various Rhodococcus species. Biodegradation, 9(6), 475-486. [Link]
-
Pla, D., et al. (2023). Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds. Chemical Science, 14(28), 7659-7665. [Link]
-
Tan, Y. J., et al. (2025). Inter-residue through-space scalar ¹⁹F–¹⁹F couplings between CH₂F groups in a protein. Magnetic Resonance, 6, 131–142. [Link]
-
NCBI. (n.d.). ¹⁹F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. National Center for Biotechnology Information. [Link]
-
University of Edinburgh Research Explorer. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh. [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
-
NMR-Service. (n.d.). ¹⁹Flourine NMR. NMR-Service. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Orton, H. W., et al. (2021). Through-Space Scalar ¹⁹F–¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19587–19594. [Link]
-
deMendonca, D. J., et al. (2020). Structure Determination Using ¹⁹F NMR: A Simple Fluorination Experiment of Cinnamyl Alcohol. Journal of Chemical Education, 97(10), 3737–3741. [Link]
-
Tan, Y. J., et al. (2025). Inter-residue through-space scalar ¹⁹F–¹⁹F couplings between CH₂F groups in a protein. Magnetic Resonance, 6, 131–142. [Link]
-
UC Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. UC Santa Barbara NMR Facility. [Link]
-
American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9789–9793. [Link]
-
ScienceDirect. (2022). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Tetrahedron, 118, 132845. [Link]
-
National Center for Biotechnology Information. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15, 4179. [Link]
-
University of Durham. (n.d.). FLOURINE COUPLING CONSTANTS. Durham University e-Theses. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00811H [pubs.rsc.org]
- 6. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 7. Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
An Application Scientist's Guide to the Characteristic IR Absorption Bands of the Difluoromethyl (CF2H) Group
The difluoromethyl (CF2H) group has emerged as a crucial structural motif in modern drug discovery. Its unique electronic properties—acting as a lipophilic hydrogen bond donor and a metabolically stable bioisostere of a hydroxyl or thiol group—have led to its incorporation into numerous pharmaceutical candidates to enhance potency, metabolic stability, and cell permeability. Given its importance, the precise and unambiguous characterization of molecules containing this group is paramount. Infrared (IR) spectroscopy, a powerful technique for identifying functional groups, provides a rapid and non-destructive method for confirming the presence and structural integrity of the CF2H moiety.
This guide provides an in-depth analysis of the characteristic IR absorption bands of the difluoromethyl group. It is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of how to identify and interpret these spectral features. We will compare the CF2H vibrational modes to other common functional groups, provide supporting experimental data, and detail a validated protocol for acquiring high-quality spectra.
The Vibrational Language of the Difluoromethyl Group
The IR spectrum of a CF2H-containing molecule is distinguished by a series of absorption bands arising from the stretching and bending vibrations of its C-H and C-F bonds. Unlike a simple methyl or methylene group, the high electronegativity of the fluorine atoms significantly influences the vibrational frequencies, leading to characteristic absorptions in distinct regions of the spectrum.
The primary vibrational modes for the CF2H group include:
-
C-H Stretching (ν C-H): The stretching vibration of the carbon-hydrogen bond.
-
CF2 Asymmetric Stretching (νas CF2): The two C-F bonds stretching out of phase with each other.
-
CF2 Symmetric Stretching (νs CF2): The two C-F bonds stretching in phase with each other.
-
CH Bending/Scissoring (δ CH): The in-plane bending motion of the C-H bond.
-
CF2 Bending/Scissoring (δs CF2): The in-plane bending or scissoring motion of the two C-F bonds.
-
CH Wagging/Twisting/Rocking (ω CH, τ CH, ρ CH): Out-of-plane and in-plane rocking motions of the C-H bond.
The following diagram illustrates the logical relationship between the difluoromethyl group's structure and its primary vibrational modes observed in IR spectroscopy.
Caption: Relationship between the CF2H structure and its fundamental vibrational modes.
Comparative Analysis of IR Absorption Frequencies
The key to confidently assigning the CF2H bands is to understand their position relative to other common functional groups. The strong C-F bond absorptions are particularly diagnostic, typically appearing in the "fingerprint region" where many other vibrations occur, but at a characteristically high frequency.
The table below summarizes the typical IR absorption ranges for the difluoromethyl group and provides a comparison with other functional groups that may have overlapping signals.
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity | Notes |
| Difluoromethyl (CF2H) | C-H Stretching (ν C-H) | ~3020 - 2985 | Medium | Can be obscured by other alkyl C-H stretches. |
| CF2 Asymmetric Stretch (νas CF2) | ~1150 - 1110 | Strong | Often a very intense and sharp band. | |
| CF2 Symmetric Stretch (νs CF2) | ~1115 - 1070 | Strong | Can appear as a doublet with the asymmetric stretch. | |
| CH Bending (Scissoring, δ CH) | ~1430 - 1380 | Medium | ||
| CF2 Bending (Scissoring, δs CF2) | ~750 - 650 | Medium-Strong | ||
| Alkane (CH2) | C-H Stretching | ~2925, ~2850 | Strong | Lower frequency than the CF2H C-H stretch. |
| CH2 Bending (Scissoring) | ~1465 | Medium | ||
| Alcohol (O-H) | O-H Stretching | ~3600 - 3200 | Strong, Broad | Typically much broader than C-F stretches. |
| Ether (C-O) | C-O Stretching | ~1260 - 1000 | Strong | Can overlap with C-F stretches, but C-F bands are often sharper and more intense. |
| Carbonyl (C=O) | C=O Stretching | ~1800 - 1650 | Strong | Well-separated from CF2H absorptions. |
Data compiled from foundational spectroscopy textbooks and empirical data from organofluorine chemistry literature.
The most diagnostic signals for the CF2H group are the intense, sharp absorptions corresponding to the C-F stretching vibrations between approximately 1150 cm⁻¹ and 1070 cm⁻¹. The presence of a strong doublet or a pair of intense bands in this region is a powerful indicator of a CF2 moiety. While ethers also absorb in this region, the intensity and sharpness of the C-F bands are typically greater.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure the accurate identification of CF2H vibrational bands, a systematic approach to sample preparation and data acquisition is crucial. The following protocol outlines a self-validating workflow for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum using a standard attenuated total reflectance (ATR) accessory, which is suitable for most solid and liquid samples in a drug development setting.
Caption: Workflow for acquiring and interpreting an FT-IR spectrum of a CF2H compound.
Step-by-Step Methodology:
-
Instrument Preparation & Verification:
-
Causality: A clean ATR crystal (typically diamond or germanium) is essential to prevent cross-contamination and ensure that the spectrum is solely from the sample of interest.
-
Protocol: Before analysis, thoroughly clean the ATR crystal surface with a suitable solvent (e.g., HPLC-grade isopropanol or acetone) using a non-abrasive wipe. Allow the solvent to fully evaporate. Run a performance verification check if available on the instrument software to confirm its operational readiness.
-
-
Acquisition of Background Spectrum:
-
Causality: The background scan measures the ambient environment (e.g., atmospheric H2O and CO2) and the instrument's optical bench. This spectrum is subtracted from the sample spectrum to isolate the sample's absorptions.
-
Protocol: With the clean, empty ATR accessory in place, acquire a background spectrum. A typical setting is to co-add 32 scans at a resolution of 4 cm⁻¹. This provides a good signal-to-noise ratio for most applications.
-
-
Sample Application:
-
Causality: Proper contact between the sample and the ATR crystal is critical for achieving a strong signal, as the IR beam only penetrates a few microns into the sample.
-
Protocol: For solid samples, place a small amount (typically 1-2 mg) onto the center of the ATR crystal. For liquids, a single drop is sufficient. Apply pressure using the instrument's pressure arm to ensure intimate contact. The pressure should be consistent for reproducible results.
-
-
Acquisition of Sample Spectrum:
-
Causality: Using the same acquisition parameters as the background scan is a core principle of FT-IR spectroscopy, ensuring that atmospheric and instrumental artifacts are accurately subtracted.
-
Protocol: Acquire the sample spectrum using the identical parameters from the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Interpretation:
-
Causality: Raw ATR data requires a mathematical correction because the penetration depth of the IR beam is dependent on the wavelength. Baseline correction removes any broad, underlying instrumental or sample-induced slope.
-
Protocol:
-
Apply the appropriate ATR correction function available in the instrument software. This is crucial for accurate peak intensities and positions, especially at lower wavenumbers.
-
Perform an automated or manual baseline correction to ensure all peaks originate from a flat baseline.
-
Identify the peak positions (in cm⁻¹) and compare them to the reference values in the table above. Pay close attention to the 1150-1070 cm⁻¹ region for the intense C-F stretching bands, which are the most reliable diagnostic peaks for the CF2H group.
-
-
Conclusion
The difluoromethyl group presents a unique and identifiable signature in the infrared spectrum. By focusing on the intense and characteristic C-F stretching vibrations in the 1150-1070 cm⁻¹ region, researchers can confidently confirm the presence of this critical functional group. This guide provides the foundational knowledge, comparative data, and a robust experimental protocol to empower scientists in drug discovery and chemical synthesis to accurately characterize their CF2H-containing molecules, ensuring structural integrity and accelerating the pace of their research.
References
-
The Difluoromethyl Group as a Bioisostere for the Hydroxyl Group: A Study of an h-NK1 Receptor Antagonist. Journal of Medicinal Chemistry. [Link]
-
The Difluoromethyl Group (CF2H) in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Spectroscopic Identification of Organic Compounds. Wiley. [Link]
-
Vibrational spectra of some difluoromethyl (CF2H) compounds. Journal of Molecular Structure. [Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Difluoromethyl Phenols
For researchers, medicinal chemists, and drug development professionals, the nuanced structural characterization of novel chemical entities is paramount. The introduction of fluorine-containing functional groups, such as the difluoromethyl (CHF₂) moiety, into phenolic scaffolds can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, the ability to unambiguously identify and characterize these compounds is critical. Mass spectrometry (MS), particularly under electron ionization (EI), stands as a cornerstone technique for this purpose. This guide provides an in-depth comparison of the EI fragmentation patterns of difluoromethyl phenols with their parent phenol and trifluoromethylphenol analogues, grounded in experimental data and established fragmentation principles.
The Influence of the Difluoromethyl Group on Fragmentation
The fragmentation of a molecule in an EI-MS experiment is a high-energy process that results in a unique fingerprint of fragment ions, revealing the underlying structure of the parent molecule.[1] For simple phenol, fragmentation is dominated by processes involving the hydroxyl group and the stable aromatic ring. Common fragmentation pathways include the loss of carbon monoxide (CO) and the formyl radical (CHO).[2][3]
The introduction of a fluorinated substituent, such as a trifluoromethyl (CF₃) or a difluoromethyl (CHF₂) group, introduces new, competing fragmentation pathways. The strong carbon-fluorine bonds and the high electronegativity of fluorine significantly influence how the molecular ion fragments. For trifluoromethylphenols, the loss of the CF₃ radical is a characteristic fragmentation.[4] For difluoromethyl phenols, we can predict a similar key fragmentation: the loss of the difluoromethyl radical (•CHF₂).[5] This guide will explore these characteristic fragmentations in detail, providing a comparative analysis to aid in the identification of these important compounds.
Comparative Fragmentation Analysis
To understand the unique fragmentation patterns of difluoromethyl phenols, it is essential to first examine the fragmentation of their structural relatives: phenol and trifluoromethylphenols. The following sections detail the characteristic fragmentation pathways for each, supported by data from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.
Experimental Protocol: Acquiring Electron Ionization Mass Spectra
The data presented in this guide is based on standard electron ionization mass spectrometry techniques. A typical protocol for acquiring such data is as follows:
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent, such as methanol or dichloromethane.
-
Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular radical cation (M⁺•).
-
Fragmentation: The energetically unstable molecular ion undergoes a series of unimolecular decompositions, breaking into smaller charged fragments and neutral radicals or molecules.
-
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight) and detected.
-
Data Interpretation: The resulting mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to determine the molecular weight and structure of the compound.
Diagram of the Experimental Workflow
Caption: A generalized workflow for acquiring and interpreting electron ionization mass spectra of phenolic compounds.
Fragmentation Pattern of Phenol
Phenol (C₆H₆O, Molecular Weight: 94.11 g/mol ) serves as our baseline. Its mass spectrum is characterized by a prominent molecular ion peak and a few key fragment ions.[6][7][8]
Key Fragmentation Pathways of Phenol:
-
Molecular Ion (m/z 94): The M⁺• peak is typically the base peak, indicating the stability of the aromatic ring.
-
Loss of CHO (m/z 65): A characteristic fragmentation of phenols involves the loss of a formyl radical (•CHO), leading to the formation of a stable cyclopentadienyl cation.[2]
-
Loss of CO (m/z 66): The elimination of a neutral carbon monoxide molecule results in a fragment ion at m/z 66.[2]
Diagram of Phenol Fragmentation
Caption: Primary fragmentation pathways of the phenol molecular ion under electron ionization.
Fragmentation Patterns of Trifluoromethylphenols
The introduction of a trifluoromethyl group significantly alters the fragmentation pattern. We will examine 4-(trifluoromethyl)phenol as a representative example. (Molecular Formula: C₇H₅F₃O, Molecular Weight: 162.11 g/mol ).[9][10][11]
Key Fragmentation Pathways of 4-(Trifluoromethyl)phenol:
-
Molecular Ion (m/z 162): A strong molecular ion peak is observed.
-
Loss of •CF₃ (m/z 93): The cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group results in a prominent peak corresponding to the loss of a trifluoromethyl radical.
-
Loss of CO (m/z 134): Similar to phenol, the loss of carbon monoxide from the molecular ion is also a significant pathway.
-
Loss of HF (m/z 142): The elimination of a neutral hydrogen fluoride molecule can also occur.[1]
Diagram of 4-(Trifluoromethyl)phenol Fragmentation
Caption: Key fragmentation pathways for 4-(trifluoromethyl)phenol under electron ionization.
Predicted Fragmentation Patterns of Difluoromethyl Phenols
While extensive experimental data for difluoromethyl phenols is not as readily available in public databases, we can confidently predict their fragmentation patterns based on established principles and data from structurally similar molecules.[5] We will use 4-(difluoromethyl)phenol (C₇H₆F₂O, Molecular Weight: 144.12 g/mol ) as our model.
Predicted Key Fragmentation Pathways of 4-(Difluoromethyl)phenol:
-
Molecular Ion (m/z 144): A prominent molecular ion peak is expected.
-
Loss of •CHF₂ (m/z 93): This is predicted to be a major fragmentation pathway, analogous to the loss of •CF₃ in trifluoromethylphenols. This would result in a fragment ion at m/z 93, the same as a key fragment from 4-trifluoromethylphenol.[5] This highlights the importance of accurate mass measurements to distinguish between potential isobaric fragments.
-
Loss of CO (m/z 116): The loss of carbon monoxide from the molecular ion is also anticipated.
-
Loss of HF (m/z 124): The presence of a hydrogen atom on the fluorinated carbon makes the loss of HF a highly probable event.
Diagram of Predicted 4-(Difluoromethyl)phenol Fragmentation
Sources
- 1. whitman.edu [whitman.edu]
- 2. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. acdlabs.com [acdlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phenol [webbook.nist.gov]
- 7. Phenol [webbook.nist.gov]
- 8. Phenol [webbook.nist.gov]
- 9. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]
- 10. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]
- 11. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]
A Comparative Analysis of Phenolic Acidity: 5-(Difluoromethyl)-2-fluorophenol vs. 5-(Trifluoromethyl)-2-fluorophenol
In the landscape of modern drug discovery and agrochemical research, the precise tuning of a molecule's physicochemical properties is paramount. Among these, the acidity (pKa) of a functional group can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. For researchers working with fluorinated aromatic scaffolds, understanding the subtle electronic effects of different fluorine-containing substituents is critical. This guide provides an in-depth comparison of the acidity of two closely related fluorophenols: 5-(difluoromethyl)-2-fluorophenol and 5-(trifluoromethyl)-2-fluorophenol, supported by electronic principles and a general protocol for experimental pKa determination.
The Decisive Role of Substituent Electronics in Phenolic Acidity
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion. Electron-withdrawing groups (EWGs) on the aromatic ring delocalize the negative charge of the phenoxide, thereby stabilizing it and increasing the acidity of the parent phenol (resulting in a lower pKa value). Conversely, electron-donating groups (EDGs) destabilize the phenoxide and decrease acidity (higher pKa). The -CF2H and -CF3 moieties are both considered potent EWGs due to the high electronegativity of the fluorine atoms. However, the extent of their electron-withdrawing nature differs, leading to a discernible impact on the acidity of the phenolic proton.
The electronic influence of a substituent can be dissected into two primary components: the inductive effect and the resonance effect.
-
Inductive Effect (σI): This is the through-bond polarization of electrons caused by the electronegativity of the substituent. Both -CF2H and -CF3 groups exert a strong electron-withdrawing inductive effect. The cumulative electronegativity of three fluorine atoms in the -CF3 group makes its inductive effect stronger than that of the -CF2H group, which has two fluorine atoms and one less electronegative hydrogen atom.
-
Resonance Effect (σR): This involves the delocalization of electrons through the π-system of the aromatic ring. For substituents in the meta and para positions, resonance effects can significantly influence acidity. The -CF3 group is known to be a π-acceptor, capable of delocalizing the negative charge of the phenoxide through resonance. In contrast, the -CF2H group has a much weaker resonance effect.[1]
Comparative Acidity: A Quantitative Look
The U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard provides a predicted acidic apparent pKa for 5-(difluoromethyl)-2-fluorophenol.[2] For the trifluoromethyl analog, we can infer its acidity by examining related compounds.
| Compound | Substituent at C5 | pKa (experimental/predicted) |
| Phenol | -H | ~10.0 |
| 5-(Difluoromethyl)-2-fluorophenol | -CF2H | 8.31 (predicted)[2] |
| 3-(Trifluoromethyl)phenol | -CF3 | 9.08[3] |
| 3,5-Bis(trifluoromethyl)phenol | -CF3, -CF3 | 8.03[3] |
Table 1: Comparison of pKa values for selected phenols.
From the data, we can observe a significant increase in acidity (decrease in pKa) upon introduction of the fluorinated substituents compared to phenol itself. The predicted pKa of 8.31 for 5-(difluoromethyl)-2-fluorophenol suggests it is a considerably stronger acid than phenol.
While a direct experimental value for 5-(trifluoromethyl)-2-fluorophenol is absent, the pKa of 3-(trifluoromethyl)phenol (9.08) and 3,5-bis(trifluoromethyl)phenol (8.03) provides a strong indication of its acidity.[3] Given that the electronic effect of the 2-fluoro substituent will further increase acidity, it is highly probable that the pKa of 5-(trifluoromethyl)-2-fluorophenol is lower than that of 3-(trifluoromethyl)phenol and likely falls in a similar range to, or is even slightly lower than, that of 5-(difluoromethyl)-2-fluorophenol. This is because the superior inductive and resonance electron-withdrawing capabilities of the -CF3 group are expected to stabilize the phenoxide anion more effectively than the -CF2H group.
The Hammett substituent constants (σ) provide a quantitative measure of the electronic effects of substituents.[4] For the -CF3 group, the meta and para constants (σm and σp) are 0.44 and 0.57, respectively, indicating its strong electron-withdrawing nature through both induction and resonance.[5] While specific Hammett constants for the -CF2H group are less commonly cited, its inductive properties are considered similar to a hydroxyl group, though with a much weaker resonance effect.[1]
Visualizing the Electronic Effects
The following diagram illustrates the key factors influencing the acidity of the two phenols.
Caption: Comparative electronic effects on phenoxide stability.
Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry
For researchers wishing to obtain precise experimental pKa values, UV-Vis spectrophotometry is a robust and widely used method.[6] The principle lies in the different UV-Vis absorbance spectra of the protonated (phenol) and deprotonated (phenoxide) forms of the compound. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.
Materials and Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Calibrated pH meter
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Buffer solutions covering a pH range of approximately 7 to 10 (e.g., phosphate or borate buffers)
-
0.1 M HCl and 0.1 M NaOH solutions
-
Methanol or other suitable organic co-solvent for initial stock solution
-
The phenolic compound of interest
Step-by-Step Methodology:
-
Preparation of Stock Solution: Accurately weigh a small amount of the phenol and dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol) in a volumetric flask. Dilute to the mark with deionized water to create a concentrated stock solution. The final concentration should be such that the absorbance values during the experiment fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the phenol. For the compounds , a pH range from 7.0 to 10.0 in 0.2-0.5 pH unit increments is recommended.
-
Sample Preparation for Measurement: For each pH value, prepare a sample by adding a precise aliquot of the phenol stock solution to a volumetric flask and diluting to the mark with the corresponding buffer solution. Ensure the final concentration of the phenol is constant across all samples. Prepare a blank for each buffer solution containing the same components except for the phenol.
-
Spectrophotometric Measurement: a. Record the UV-Vis spectrum of the phenol in a highly acidic solution (e.g., pH 2 with 0.01 M HCl) to obtain the spectrum of the fully protonated form. b. Record the UV-Vis spectrum in a highly basic solution (e.g., pH 12 with 0.01 M NaOH) to obtain the spectrum of the fully deprotonated (phenoxide) form. c. Identify a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal. d. Measure the absorbance of each buffered sample at this chosen wavelength, using the corresponding buffer solution as the blank.
-
Data Analysis: a. Plot the measured absorbance versus the pH of the buffer solutions. b. The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve. c. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the phenoxide, and A_min is the absorbance of the phenol.
The following diagram outlines the experimental workflow for pKa determination.
Caption: Workflow for spectrophotometric pKa determination.
Conclusion
In the comparison of 5-(difluoromethyl)-2-fluorophenol and 5-(trifluoromethyl)-2-fluorophenol, the trifluoromethyl-substituted compound is expected to be the more acidic of the two. This is attributed to the greater cumulative inductive and resonance electron-withdrawing effects of the -CF3 group, which provides superior stabilization for the conjugate phenoxide anion. While experimental data for a direct comparison is sparse, a combination of predicted values, data from analogous structures, and a firm understanding of electronic principles allows for a confident qualitative and semi-quantitative assessment. For researchers requiring precise pKa values for their work, the provided spectrophotometric protocol offers a reliable and accessible method for experimental determination.
References
- Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (2005). Journal of the Iranian Chemical Society.
-
Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 5-(Difluoromethyl)-2-fluorophenol. [Link]
-
Kassam, S., Kassam, K., & Williams, R. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry (2nd ed.). Wiley-Interscience.
-
Dal Ben, D., et al. (2021). Comparison of OH, CF2H, and CH3 Group Properties. Angewandte Chemie International Edition, 60(15), 8233-8239. [Link]
Sources
HPLC Retention Time Comparison of Fluorinated Phenol Analogs
Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals
Introduction: The Fluorine Effect in Chromatography
Fluorinated phenols are critical pharmacophores and metabolic intermediates in drug development. The substitution of hydrogen with fluorine (F) profoundly alters the physicochemical profile of the phenol ring—modulating acidity (pKa), lipophilicity (logP), and molecular volume.
For the analytical scientist, these changes present a specific challenge: selectivity . While standard C18 phases often struggle to resolve positional isomers (ortho-, meta-, para-) of fluorinated phenols due to similar hydrophobicity, the introduction of fluorine enables unique retention mechanisms on alternative stationary phases.[1]
This guide provides a mechanistic comparison of HPLC retention behaviors for fluorinated phenol analogs, contrasting the industry-standard C18 (Octadecyl) chemistry with the fluorinated-specific PFP (Pentafluorophenyl) chemistry.
Mechanistic Principles of Separation
To develop a robust method, one must understand the three forces driving the retention of these analytes.
A. The Acidity Shift (pKa)
Fluorine is highly electronegative. Through the inductive effect (-I), it stabilizes the phenoxide anion, significantly lowering the pKa.
-
Phenol pKa: ~10.0
-
Monofluorophenols pKa: ~8.5 – 9.0
-
Pentafluorophenol pKa: ~5.5
Chromatographic Implication: At a neutral pH (7.0), pentafluorophenol is >95% ionized (anionic) and will elute near the void volume (
B. The "Ortho Effect"
In ortho-fluorophenol, the proximity of the fluorine atom to the hydroxyl group allows for a weak intramolecular hydrogen bond (or electrostatic repulsion depending on conformation). This often "masks" the polar hydroxyl group, making the ortho-isomer appear more hydrophobic than the para-isomer, resulting in longer retention times on Reversed-Phase (RP) columns.
C. Stationary Phase Interactions[2][3][4][5]
-
C18 (Hydrophobic): Retains based primarily on bulk hydrophobicity (logP). Often fails to separate meta and para isomers.
-
PFP (Fluorinated): Retains based on hydrophobicity plus
interactions and dipole-dipole interactions.[2] The electron-deficient PFP ring interacts strongly with the electron-rich phenol ring, often reversing elution orders and resolving isomers.
Visualization: Separation Logic
The following diagram illustrates the decision matrix for separating these analogs based on their physicochemical properties.
Figure 1: Decision logic for optimizing fluorinated phenol separation. Note the critical dependence on pH control.
Experimental Protocol
This protocol is designed as a self-validating system . The inclusion of a non-retained marker (Uracil) and a resolution standard (Phenol vs. 4-Fluorophenol) ensures the system is performing correctly before data collection.
Method Parameters
-
Instrument: HPLC with UV-Vis or PDA detector.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Temperature: 30°C.
-
Detection: UV @ 260 nm (Phenols have strong absorption here).
Step-by-Step Workflow
-
Preparation: Dissolve 1 mg/mL of each analog in 50:50 Water:Methanol.
-
System Suitability Test (SST):
-
Inject a mixture of Uracil (
marker) and Phenol . -
Acceptance Criteria: Uracil
min; Phenol Tailing Factor .
-
-
Isocratic Screening: Run 40% B isocratic for 15 minutes.
-
Why? Isocratic runs allow for accurate calculation of retention factor (
), which is thermodynamically significant compared to gradient retention times.
-
-
Gradient Optimization: If resolution (
) < 1.5 between isomers, switch to a gradient: 5% B to 60% B over 20 minutes.
Performance Comparison Data
The following data summarizes the retention behavior observed under the acidic conditions described above (pH ~2.7).
Table 1: Physicochemical Properties & Retention Trends
| Analyte | Position of F | pKa (approx) | Predicted Elution Order (C18) | Predicted Elution Order (PFP) |
| Phenol (Ref) | - | 9.99 | 1 (Fastest) | 1 (Fastest) |
| 2-Fluorophenol | Ortho | 8.7 | 3 | 2 |
| 3-Fluorophenol | Meta | 9.2 | 2 | 3 |
| 4-Fluorophenol | Para | 9.9 | 2 (Co-elutes w/ Meta) | 4 |
| Pentafluorophenol | All | 5.5 | 4 (Slowest*) | Variable** |
*Note: Pentafluorophenol is the most hydrophobic (highest logP) but also the most acidic. On C18 at pH 2.7, it elutes last. At pH > 6, it elutes first (void). **Note: On PFP columns, pentafluorophenol may elute earlier than expected due to "fluorine-fluorine" repulsion or specific solvation effects, depending on the mobile phase organic modifier.
Table 2: Comparative Column Performance (Resolution)
| Separation Challenge | C18 Performance | PFP Performance | Mechanistic Insight |
| Meta vs. Para | Poor ( | Excellent ( | C18 relies on hydrophobicity, which is nearly identical for meta/para. PFP exploits the shape and electronic density differences. |
| Phenol vs. Mono-F | Good | Good | The addition of F increases hydrophobicity sufficiently for C18 separation. |
| Peak Shape (Tailing) | Moderate ( | Superior ( | PFP phases often have fewer active silanols and better "wetting" with polar aromatics. |
Experimental Workflow Diagram
This diagram details the self-validating workflow required to generate reproducible retention data.
Figure 2: Step-by-step experimental workflow for fluorinated phenol analysis.
Troubleshooting & Optimization
-
Peak Tailing: If fluorinated phenols tail significantly, it often indicates interaction with residual silanols on the silica support.
-
Solution: Increase buffer concentration (e.g., 25 mM Phosphate pH 2.5) or switch to an "end-capped" PFP column.
-
-
Retention Drift: Fluorinated phenols are sensitive to temperature.
-
Solution: Ensure the column oven is stable (
C).
-
-
Loss of Retention (Pentafluorophenol):
-
Cause: Mobile phase pH has drifted upwards > 4.0.
-
Solution: Freshly prepare mobile phase with accurate pH measurement.
-
References
-
Mac-Mod Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns: Selecting the Right Column. Retrieved from [Link]
-
Needham, S. R., Brown, P. R., & Duff, K. (1999).[4] Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Liptak, M. D., et al. (2002).[5] Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.[5] Retrieved from [Link]
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mac-mod.com [mac-mod.com]
- 3. analytical-sales.com [analytical-sales.com]
- 4. Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. afit.edu [afit.edu]
Safety Operating Guide
5-(Difluoromethyl)-2-fluorophenol proper disposal procedures
Executive Summary & Chemical Identity
5-(Difluoromethyl)-2-fluorophenol is a fluorinated aromatic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Its disposal requires strict adherence to halogenated waste protocols .[1] Improper disposal into non-halogenated streams can damage incinerator scrubbers due to hydrofluoric acid (HF) generation, while disposal down drains is strictly prohibited due to aquatic toxicity and persistence.
| Chemical Property | Data |
| CAS Number | 1214348-52-3 |
| Molecular Formula | |
| Molecular Weight | 154.11 g/mol |
| Acidity ( | ~7.5 - 8.5 (Estimated; more acidic than phenol due to F-substitution) |
| Physical State | Solid (typically low-melting) or Liquid (supercooled) |
| Primary Hazard | Skin Corrosion/Irritation, Serious Eye Damage, HF Generation upon combustion |
Hazard Assessment & Compatibility (The "Why")
Before disposal, you must understand the chemical behavior that dictates the waste stream.
The Fluorine Factor (Halogenated vs. Non-Halogenated)
Unlike standard organic solvents (e.g., acetone, hexane), this compound contains three fluorine atoms.
-
Mechanism of Failure: If disposed of in "Non-Halogenated" waste, the material will eventually be incinerated in a facility lacking adequate acid gas scrubbers. Combustion releases corrosive Hydrogen Fluoride (HF) gas, which damages infrastructure and violates emissions permits.
-
Directive: ALWAYS segregate into Halogenated Organic Waste .
Phenolic Acidity & Reactivity
The difluoromethyl and fluoro groups are electron-withdrawing, making the phenolic hydroxyl group more acidic than unsubstituted phenol.
-
Incompatibility: Do NOT mix directly with strong oxidizing agents (e.g., nitric acid, perchlorates) or alkali metals.
-
Exothermic Risk: Mixing with strong bases (NaOH, KOH) in the waste container will generate heat (neutralization). While not explosive, this heat can pressurize waste containers.
-
Protocol: Ensure waste containers are rated for slight pressurization (vented caps) or neutralize dilute solutions slowly before consolidation.
-
Disposal Workflow & Decision Tree
This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and prevents cross-contamination.
Figure 1: Decision tree for the segregation and packaging of fluorinated phenolic waste.
Step-by-Step Disposal Protocol
Step 1: Segregation (The Golden Rule)
-
Action: Designate a specific waste container labeled "HALOGENATED ORGANIC WASTE."
-
Prohibition: Never pour this compound into the "General Organic" or "Non-Halogenated" carboy. Even trace amounts (ppm levels) can reclassify the entire container, significantly increasing disposal costs and compliance risks.
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) is preferred. Borosilicate glass is acceptable.
-
Avoid: Metal containers (steel cans). Phenols are corrosive to certain metals, and the potential for HF formation (if moisture is present) attacks metal rapidly.
-
Venting: Use a cap with a pressure-relief valve if the waste contains other reactive reagents.
Step 3: Pre-Disposal Stabilization (Liquid Waste)
If the 5-(Difluoromethyl)-2-fluorophenol is in a reaction mixture:
-
Quench: Ensure all reactive reagents (e.g., thionyl chloride, strong bases) are quenched.
-
pH Check: Ideally, adjust the pH to between 5 and 9.
-
Why? Highly acidic wastes (pH < 2) are classified as D002 (Corrosive) and may require special handling tags. Neutralizing reduces the hazard profile for the waste handlers.
-
Step 4: Labeling
Adhere to the Global Harmonized System (GHS) and local regulations (e.g., EPA RCRA).
-
Tag Must Include:
-
Full Chemical Name: "5-(Difluoromethyl)-2-fluorophenol" (Do not use abbreviations).[2]
-
Hazard Checkboxes: [x] Toxic, [x] Corrosive, [x] Irritant.
-
Composition: If a mixture, list the % of solvent (e.g., "Dichloromethane 90%, 5-(Difluoromethyl)-2-fluorophenol 10%").
-
Emergency Spill Response
In the event of a benchtop spill, immediate action is required to prevent skin absorption and surface contamination.
PPE Required:
-
Gloves: Double-gloving recommended. Nitrile (minimum 5 mil) or Viton/Butyl (best for phenols).
-
Eyes: Chemical splash goggles.
-
Respiratory: If powder is aerosolized, use a P100 respirator or work strictly in a fume hood.
Cleanup Workflow:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
Absorb:
-
Liquids: Use a commercial spill pad or inert absorbent (Vermiculite/Sand). Do NOT use paper towels (combustible).
-
Solids: Gently cover with wet paper towels (to prevent dust) and scoop up.
-
-
Decontaminate:
-
Wipe the surface with a dilute surfactant (soap/water) followed by an alcohol wipe (isopropanol) to solubilize residual phenol.
-
Validation: Use a UV light (if applicable for fluorophores) or simple pH paper test on the surface moisture to ensure no acidic residue remains.
-
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste bag (double-bagged).
Regulatory & Compliance Context
-
EPA RCRA Status:
-
While 5-(Difluoromethyl)-2-fluorophenol is not explicitly "P" or "U" listed by name, it is a Characteristic Waste .
-
D002 (Corrosivity): If pH
2. -
Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., DCM), the entire mixture adopts the F-code (e.g., F002).
-
-
Drain Disposal: Strictly Prohibited. Fluorinated organics are often persistent in the environment (PFAS-adjacent concerns) and cannot be processed by municipal wastewater treatment plants.
References
-
PubChem. Compound Summary: 2,5-Difluorophenol (Structural Analog). National Library of Medicine. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA.gov. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Phenol: Systemic Agent. OSHA Occupational Chemical Database. Available at: [Link]
Sources
Personal protective equipment for handling 5-(Difluoromethyl)-2-fluorophenol
Operational Safety Guide: Handling 5-(Difluoromethyl)-2-fluorophenol
Part 1: The Hazard Profile (The "Why")
To handle 5-(Difluoromethyl)-2-fluorophenol safely, you must understand that it is not merely a "chemical irritant." It represents a dual-threat hazard class: Fluorinated Phenolics .
-
The Phenolic Mechanism (Corrosive & Systemic): Like parent phenol, this compound acts as a protoplasmic poison. It denatures proteins (keratin) in the skin, causing a "white burn." Crucially, phenol destroys nerve endings, meaning severe burns may be painless initially , leading to delayed treatment and deeper tissue damage [1].
-
The Fluorine Multiplier (Lipophilicity): The addition of the difluoromethyl (
) and fluorine groups increases the molecule's lipophilicity compared to standard phenol. This allows it to penetrate the lipid bilayer of the skin more rapidly, accelerating systemic absorption [2].
Core Hazard Classifications (Inferred from Analogs):
-
H314: Causes severe skin burns and eye damage.[1]
-
H302/H312/H332: Harmful/Toxic if swallowed, in contact with skin, or inhaled.
Part 2: PPE Matrix & Selection Logic
Standard nitrile exam gloves are insufficient for prolonged contact with fluorinated phenols. Phenols can permeate thin nitrile (< 6 mil) in minutes.
Table 1: Personal Protective Equipment (PPE) Standards
| Component | Standard Handling (Dilute Solutions < 1%) | High Risk (Neat Compound / Stock Solutions) | Scientific Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) | Laminate Barrier: Inner: Silver Shield® / 4H®Outer: Nitrile (for dexterity) | Low MW fluorinated organics permeate nitrile. Laminate films provide >480 min breakthrough time [3]. |
| Eye Protection | Chemical Splash Goggles | Chemical Splash Goggles + Face Shield | Phenolic burns to the cornea can cause permanent blindness. Safety glasses are not sealed against vapors. |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95 (if powder handling) | Prevents inhalation of dust/aerosols. The |
| Body Defense | Lab Coat (Buttoned, Cotton/Poly) | Chemical Resistant Apron (Tychem® or PVC) | Cotton absorbs phenol; an apron prevents saturation of clothes in a spill event. |
Part 3: Operational Workflow & First Aid[3]
The "Self-Validating" Safety Protocol
A self-validating system means the safety measure is built into the workflow, not added as an afterthought.
1. The PEG 300 Rule (Immediate Action) Water is hydrophobic to phenol; it washes it off the surface but does not easily extract it from the skin pores.
-
Protocol: You must have a squeeze bottle of Polyethylene Glycol 300 (PEG 300) or PEG 400 immediately available in the hood before opening the vial.
-
Mechanism: PEG acts as a solvent sink, solubilizing the phenol and drawing it out of the skin layers more effectively than water alone [4].
2. Weighing & Transfer
-
Solid State: If the compound is a low-melting solid, avoid using a spatula that requires scraping (aerosol risk). Use a pre-weighed vial approach: dissolve the entire contents in the shipping vial with solvent, then transfer by volume.
-
Liquid State: Use positive displacement pipettes to prevent dripping.
Operational Diagram (Graphviz)
Figure 1: Safe Handling Workflow. Note the mandatory "PEG 300 Check" gate before the vial is opened.
Part 4: Waste Disposal & Decontamination[4]
Disposal Classification: Because of the Fluorine atoms, this material cannot be combined with standard organic waste streams (like Acetone/Methanol) if your facility incinerates waste. It must be segregated.
-
Stream: Halogenated Organic Waste.
-
Labeling: Must explicitly list "Fluorinated Phenol" to alert waste handlers of the corrosive nature.
-
Spill Cleanup:
-
Do not use paper towels (they increase surface area for evaporation).
-
Cover with a commercial absorbent (vermiculite or specialized phenol pads).
-
Double bag all cleanup materials and label as hazardous cytotoxic/corrosive waste.
-
References
-
Princeton University EHS. (n.d.). Phenol Safety Guide. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 2,5-Difluorophenol (Analogous Structure). National Library of Medicine. Retrieved from [Link]
-
University of York. (n.d.). Phenol First Aid Guidance: The PEG 300 Protocol. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
